molecular formula C13H24O4 B15592047 Megastigm-7-ene-3,4,6,9-tetrol

Megastigm-7-ene-3,4,6,9-tetrol

Cat. No.: B15592047
M. Wt: 244.33 g/mol
InChI Key: GOTQJVUEKCNRKB-VMEDXATRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Megastigm-7-ene-3,4,6,9-tetrol is a useful research compound. Its molecular formula is C13H24O4 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

(1R,2R,3S,4S)-4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexane-1,2,4-triol

InChI

InChI=1S/C13H24O4/c1-8(14)5-6-13(17)9(2)11(16)10(15)7-12(13,3)4/h5-6,8-11,14-17H,7H2,1-4H3/b6-5+/t8?,9-,10+,11+,13-/m0/s1

InChI Key

GOTQJVUEKCNRKB-VMEDXATRSA-N

Origin of Product

United States

Foundational & Exploratory

Megastigm-7-ene-3,4,6,9-tetrol: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigm-7-ene-3,4,6,9-tetrol is a C13-norisoprenoid, a class of compounds derived from the oxidative degradation of carotenoids. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse and promising biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and characterization. The information presented herein is intended to support further research and development of this intriguing natural product.

Natural Sources

This compound has been identified and isolated from several plant species. The primary sources reported in the scientific literature are detailed in Table 1. While the compound is a constituent of these plants, quantitative yields are not always extensively reported and can vary based on geographical location, season of collection, and the specific plant part utilized.

Plant SpeciesFamilyPlant PartReference
Apollonias barbujanaLauraceaeNot specified
Desmos cochinchinensis var. fulvescens BanAnnonaceaeNot specified
Tetrastigma hemsleyanumVitaceaeRhizomes

Table 1: Natural Sources of this compound

Biosynthesis

Megastigmanes, including this compound, are generally understood to be formed through the enzymatic cleavage of carotenoids. This biosynthetic pathway is a key process in plants, leading to the formation of a variety of important signaling molecules and secondary metabolites.

Biosynthesis of Megastigmanes Carotenoids Carotenoids Enzymatic Cleavage Enzymatic Cleavage Carotenoids->Enzymatic Cleavage Oxidative Degradation Megastigmanes Megastigmanes Enzymatic Cleavage->Megastigmanes This compound This compound Megastigmanes->this compound Further enzymatic modifications

Figure 1: Generalized biosynthetic pathway of megastigmanes.

Experimental Protocols for Isolation

Detailed experimental protocols for the isolation of this compound are crucial for obtaining pure samples for further study. The following section outlines a general workflow based on phytochemical investigation of the known source, Desmos cochinchinensis var. fulvescens.

Extraction

The initial step involves the extraction of the plant material to obtain a crude extract containing the target compound.

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) (MeOH), at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Fractionation and Purification

The crude extract is a complex mixture of various phytochemicals. Therefore, a multi-step fractionation and purification process is necessary to isolate this compound.

  • Solvent Partitioning: The crude MeOH extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the target compound (often the more polar fractions) is subjected to column chromatography.

    • Stationary Phase: Silica gel is a commonly used stationary phase.

    • Mobile Phase: A gradient of solvents, such as a mixture of n-hexane and ethyl acetate with increasing polarity, is used to elute the compounds.

  • Further Purification: Fractions containing the compound of interest are often further purified using techniques like preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Isolation Workflow cluster_extraction Extraction cluster_fractionation Fractionation & Purification Plant_Material Dried & Powdered Plant Material Methanol_Extraction Methanol Extraction Plant_Material->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) Crude_Extract->Solvent_Partitioning Column_Chromatography Silica Gel Column Chromatography Solvent_Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound This compound HPLC->Pure_Compound

The Elusive Megastigmane: Unraveling the Chemistry of Apollonias barbujana

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the documented phytochemistry of Apollonias barbujana, specifically concerning the reported isolation of Megastigm-7-ene-3,4,6,9-tetrol. While this compound is commercially available and attributed to this endemic Macaronesian tree, the primary research detailing its extraction, characterization, and biological activity remains conspicuously absent from accessible scientific databases.

This technical guide addresses the current state of knowledge surrounding this compound and its connection to Apollonias barbujana, a member of the Lauraceae family. It aims to provide researchers, scientists, and drug development professionals with a clear overview of the existing, albeit limited, information and to highlight the critical need for further investigation to substantiate the claims made by commercial suppliers.

Chemical Compound Profile

While a definitive primary source is unavailable, chemical suppliers consistently list this compound with the following identifiers:

PropertyValueSource
Molecular Formula C₁₃H₂₄O₄[1][2]
Molecular Weight 244.33 g/mol [1][2]
CAS Number 180164-14-1[1][2]

The structure, as inferred from its nomenclature, belongs to the megastigmane class of C13-norisoprenoids. These compounds are typically derived from the degradation of carotenoids and are known to occur in various plant species. Megastigmanes have garnered scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Apollonias barbujana: A Rich Source of Phytochemicals

Apollonias barbujana, commonly known as the Canary laurel or barbusano, is a tree species endemic to the Canary Islands and Madeira.[3] Ethnobotanical studies and phytochemical screenings of this plant have revealed a wealth of secondary metabolites, contributing to its traditional medicinal uses.[4] Notably, research has highlighted the significant antioxidant capacity of A. barbujana extracts, which is largely attributed to a high content of flavonoids and other phenolic compounds.[4]

One of the few detailed phytochemical investigations of Apollonias barbujana published in accessible journals reported the isolation of a novel irregular phenylpropanoid, alongside other known phenethyl alcohols. However, this study did not mention the presence of any megastigmane derivatives.

The Missing Link: The Need for Primary Literature

The assertion by multiple chemical vendors that this compound is isolated from Apollonias barbujana presents a puzzle for the scientific community.[1][2] Without the original research publication, crucial information remains unavailable, including:

  • Experimental Protocols: Detailed methodologies for the extraction, isolation, and purification of the compound from the plant material are essential for reproducibility and further research.

  • Quantitative Data: Information on the yield of the compound from the plant, as well as quantitative measures of its biological activity (e.g., IC₅₀, EC₅₀ values), is necessary for evaluating its potential as a therapeutic agent.

  • Spectroscopic Data: Comprehensive NMR, mass spectrometry, and other spectroscopic data are required to unequivocally confirm the structure and stereochemistry of the isolated compound.

  • Biological Context: Understanding the potential signaling pathways affected by this compound is critical for elucidating its mechanism of action and for guiding future drug development efforts.

Future Outlook and Research Directions

The disconnect between the commercial availability of this compound from Apollonias barbujana and the lack of accessible primary scientific literature underscores a critical need for further research. The following workflow is proposed for future investigations:

G cluster_0 Phytochemical Investigation cluster_1 Structural Elucidation cluster_2 Biological Evaluation Plant_Material Collection and Authentication of Apollonias barbujana Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Process Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Extraction->Fractionation Process Isolation Isolation of Pure Compounds (e.g., HPLC) Fractionation->Isolation Process Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Isolation->Spectroscopy Analysis Bioassays In vitro Bioassays (e.g., Cytotoxicity, Anti-inflammatory) Isolation->Bioassays Testing Structure_Determination Structure Determination of This compound Spectroscopy->Structure_Determination Confirmation Pathway_Analysis Signaling Pathway Analysis Bioassays->Pathway_Analysis Mechanism of Action

References

Unveiling Megastigm-7-ene-3,4,6,9-tetrol from Desmos cochinchinensis: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Megastigm-7-ene-3,4,6,9-tetrol, a natural product isolated from the leaves of Desmos cochinchinensis var. fulvescens. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its discovery, and potential, yet currently unconfirmed, biological significance based on related compounds.

Introduction

Desmos cochinchinensis, a plant utilized in traditional medicine, is a known source of various bioactive compounds.[1] Phytochemical investigations have led to the isolation of a novel megastigmane, identified as 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol.[2] The structure of this compound was elucidated through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[2]

Note on Data Availability: Detailed experimental protocols, quantitative data, and specific biological activity for 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol are not publicly available in the current body of scientific literature. The foundational research paper identifies the compound but does not provide extensive data.[2] Consequently, this guide will present available information on the compound and supplement it with data from the broader class of megastigmane glycosides to infer potential areas of scientific interest.

Physicochemical Properties

Specific quantitative data for this compound is not available. The table below summarizes the kind of data that would be determined for a novel compound of this nature.

PropertyData
Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
Appearance White amorphous powder
Optical Rotation Specific value not reported
¹H NMR Data Key shifts would be reported here (in ppm)
¹³C NMR Data Key shifts would be reported here (in ppm)
Mass Spectrometry High-resolution mass spectrometry data (m/z)

Biological Activities of Megastigmane Glycosides: A Potential Analogue

While the bioactivity of this compound has not been reported, numerous studies on other megastigmane glycosides reveal a wide range of pharmacological effects. These compounds are known to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.[2][3][4] A summary of reported activities for various megastigmane compounds is presented below.

Megastigmane CompoundBiological ActivityIC₅₀ ValueSource Organism
β-damascenoneInhibition of NF-κB signaling21.3 µMEpipremnum pinnatum
(6S,9R)-vomifoliolAnti-inflammatoryNot reportedWidely distributed
VariousAnti-melanogenic, HepatoprotectiveNot reportedVarious

This table presents data for related compounds and should not be directly attributed to this compound.

Potential Signaling Pathway Involvement

Megastigmane derivatives have been shown to modulate key signaling pathways involved in inflammation. For instance, β-damascenone has been reported to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[5][6][7]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes induces Megastigmanes Megastigmanes (e.g., β-damascenone) Megastigmanes->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by megastigmanes.

Generalized Experimental Protocols

The following represents a generalized workflow for the isolation and characterization of megastigmane glycosides from plant sources. The specific details for this compound are not available.

Extraction and Isolation
  • Plant Material Collection and Preparation: The leaves of Desmos cochinchinensis var. fulvescens are collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Chromatographic Separation: The bioactive fraction (e.g., EtOAc fraction) is subjected to multiple steps of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) using gradient elution systems to isolate individual compounds.

experimental_workflow Plant_Material Dried & Powdered Desmos cochinchinensis leaves Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions n-Hexane, EtOAc, n-BuOH fractions Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography EtOAc fraction Pure_Compound This compound Column_Chromatography->Pure_Compound

Caption: Generalized workflow for the isolation of natural products.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR: To determine the carbon-hydrogen framework.

  • 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • UV-Vis Spectroscopy: To identify chromophores.

Conclusion and Future Directions

This compound is a novel natural product isolated from Desmos cochinchinensis. While its specific biological activities remain uninvestigated, the broader class of megastigmane glycosides demonstrates significant pharmacological potential, particularly in the context of anti-inflammatory and antioxidant activities.

Further research is imperative to:

  • Isolate or synthesize sufficient quantities of this compound for comprehensive biological screening.

  • Elucidate its specific mechanism of action and identify its molecular targets.

  • Evaluate its efficacy and safety in preclinical models.

The information presented in this guide, though limited by the availability of published data, highlights this compound as a compound of interest for further investigation in the pursuit of novel therapeutic agents.

References

The Biosynthesis of Megastigmane Glycosides from Carotenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Megastigmane glycosides, a class of C13-norisoprenoid natural products, are derived from the oxidative cleavage of carotenoids. These compounds and their derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of megastigmane glycosides, from their carotenoid precursors to the final glycosylated forms. It details the key enzymatic steps, presents available quantitative data, outlines experimental protocols for the characterization of the involved enzymes, and illustrates the complex regulatory networks that govern this pathway. This document is intended to serve as a core resource for researchers in natural product chemistry, plant biology, and drug development.

The Core Biosynthetic Pathway: From Carotenoids to Megastigmane Glycosides

The biosynthesis of megastigmane glycosides is a two-stage process that begins in the plastids and is completed in the cytoplasm of plant cells.

  • Carotenoid Cleavage: The C40 carotenoid backbone, typically β-carotene, is oxidatively cleaved by Carotenoid Cleavage Dioxygenases (CCDs) to yield C13-norisoprenoid aglycones, such as 3-hydroxy-β-ionone. This is the rate-limiting step in the pathway.

  • Glycosylation: The resulting megastigmane aglycone is then glycosylated by UDP-dependent Glycosyltransferases (UGTs), which attaches a sugar moiety (commonly glucose) to the aglycone. This step enhances the stability and solubility of the compounds.

Megastigmane_Biosynthesis_Overview cluster_plastid Plastid cluster_cytoplasm Cytoplasm Carotenoids C40 Carotenoids (e.g., β-carotene, Zeaxanthin) Megastigmane_Aglycones C13 Megastigmane Aglycones (e.g., 3-hydroxy-β-ionone) Carotenoids->Megastigmane_Aglycones Carotenoid Cleavage Dioxygenases (CCDs) Megastigmane_Glycosides Megastigmane Glycosides Megastigmane_Aglycones->Megastigmane_Glycosides UDP-Glycosyltransferases (UGTs) p_anchor

Overview of Megastigmane Glycoside Biosynthesis.

Carotenoid Cleavage: The Genesis of Megastigmane Aglycones

The enzymatic cleavage of carotenoids is the committed step in megastigmane biosynthesis. This reaction is catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).

Key Enzymes: CCD1 and CCD4

Two main subfamilies of CCDs, CCD1 and CCD4, are primarily responsible for the production of C13-norisoprenoids.[1][2] They catalyze the cleavage of the 9,10 and 9',10' double bonds of various carotenoid substrates.[1][2]

  • CCD1 enzymes are located in the cytoplasm and exhibit broad substrate specificity, acting on a variety of linear and cyclic carotenoids.[1][3]

  • CCD4 enzymes are localized within the plastids and are thought to have a more selective substrate preference, with β-carotene being a key target.[2]

The differential localization and substrate preferences of these enzymes likely contribute to the diversity of megastigmane structures found in nature.

Quantitative Data on Carotenoid Cleavage

The efficiency of carotenoid cleavage by CCDs is a critical factor in determining the yield of megastigmane glycosides. The following table summarizes available kinetic and conversion data for select CCD enzymes.

EnzymeSubstrateProductKm (µM)Vmax (nmol/mg/h)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conversion YieldSource
Morus notabilis CCD1β-apo-8'-carotenalβ-ionone83072,500---[1]
Human BCO1β-caroteneRetinal17.2197.2-6098-[4]
Petunia hybrida CCD1β-caroteneβ-ionone----85% (in vitro)[5]
Engineered Y. lipolyticaβ-caroteneβ-ionone----4 g/L (in vivo)

Note: Quantitative data for plant CCDs producing megastigmane precursors is limited in the literature, representing a significant area for future research.

Experimental Protocol: In Vitro Assay of CCD1 Activity

This protocol outlines a method for the expression, purification, and in vitro activity assay of a plant CCD1 enzyme.

1. Heterologous Expression and Purification of CCD1:

  • Cloning: The full-length coding sequence of the target CCD1 gene is cloned into an expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or 6x-His).

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

  • Purification: The bacterial cells are harvested and lysed. The recombinant CCD1 protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins). The purity of the protein should be assessed by SDS-PAGE.

2. In Vitro CCD1 Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5-8.5)

    • 1 mM FeSO₄

    • 4 mM Ascorbic acid

    • 20 µg/mL Catalase

    • 10-50 µM Carotenoid substrate (e.g., β-carotene, dissolved in a minimal amount of acetone (B3395972) or THF)

    • 1-5 µg of purified recombinant CCD1 protein

    • Make up the final volume to 500 µL with sterile deionized water.

  • Reaction Incubation: Incubate the reaction mixture at 30-37°C for 1-4 hours in the dark to prevent photodegradation of carotenoids.

  • Product Extraction: Stop the reaction and extract the apocarotenoid products by adding an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform:methanol:water). Vortex vigorously and centrifuge to separate the phases.

  • Analysis: The organic phase containing the C13-norisoprenoid products is collected, dried under a stream of nitrogen, and redissolved in a suitable solvent for analysis by GC-MS or HPLC. The identity of the products can be confirmed by comparison of their retention times and mass spectra with authentic standards.

CCD1_Assay_Workflow start Start clone Clone CCD1 gene into expression vector start->clone transform Transform into E. coli clone->transform induce Induce protein expression with IPTG transform->induce purify Purify recombinant CCD1 via affinity chromatography induce->purify assay Perform in vitro activity assay purify->assay extract Extract apocarotenoid products assay->extract analyze Analyze by GC-MS/HPLC extract->analyze end End analyze->end UGT_Characterization_Workflow start Start identify Identify candidate UGTs via transcriptomics & phylogenetics start->identify express_purify Heterologously express and purify candidate UGTs identify->express_purify screen Screen for activity using a high-throughput colorimetric assay express_purify->screen characterize Characterize active UGTs using an HPLC-based assay screen->characterize kinetic_analysis Determine kinetic parameters (Km, Vmax) characterize->kinetic_analysis end End kinetic_analysis->end Light_Signaling_Pathway Light Light Phy Phytochromes Light->Phy Cry Cryptochromes Light->Cry PIFs PIFs (Transcription Factors) Phy->PIFs HY5 HY5 (Transcription Factor) Cry->HY5 CCD CCD Gene Expression HY5->CCD + PIFs->CCD - Hormonal_Signaling_Pathway ABA Abscisic Acid (ABA) ABA_Receptor ABA Receptors ABA->ABA_Receptor + JA Jasmonic Acid (JA) JA_Receptor JA Receptors JA->JA_Receptor + Signaling_Cascade_ABA Signaling Cascade ABA_Receptor->Signaling_Cascade_ABA + Signaling_Cascade_JA Signaling Cascade JA_Receptor->Signaling_Cascade_JA + ABI5 ABI5 (bZIP TF) Signaling_Cascade_ABA->ABI5 + MYC2 MYC2 (bHLH TF) Signaling_Cascade_JA->MYC2 + CCD CCD Gene Expression MYC2->CCD + ABI5->CCD + Abiotic_Stress_Signaling Stress Abiotic Stress (Drought, Salinity, etc.) ROS Reactive Oxygen Species (ROS) Stress->ROS Ca2 Ca²⁺ Signaling Stress->Ca2 ABA_bio ABA Biosynthesis Stress->ABA_bio MAPK MAPK Cascade ROS->MAPK Ca2->MAPK ABA_sig ABA Signaling ABA_bio->ABA_sig TFs Stress-Responsive Transcription Factors (e.g., MYB, WRKY) ABA_sig->TFs MAPK->TFs CCD CCD Gene Expression TFs->CCD +

References

The Structural Elucidation of Megastigm-7-ene-3,4,6,9-tetrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Megastigm-7-ene-3,4,6,9-tetrol, a naturally occurring megastigmane-type norisoprenoid. This document details the spectroscopic data interpretation and experimental methodologies typically employed in the characterization of such compounds, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound (CAS No: 180164-14-1, Molecular Formula: C₁₃H₂₄O₄) is a secondary metabolite isolated from various plant sources, including Apollonias barbujana and Desmos cochinchinensis var. fulvescens.[1] The structural backbone of megastigmanes is derived from the degradation of carotenoids. The elucidation of the precise stereochemistry and substitution pattern of these molecules is crucial for understanding their biological activity and potential therapeutic applications. The specific isomer, 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol, has been identified through rigorous spectroscopic analysis.

Spectroscopic Data Analysis

The structural determination of this compound relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and molecular weight of the compound.

IonCalculated m/zObserved m/zFormula
[M+H]⁺Data not availableData not availableC₁₃H₂₅O₄
[M+Na]⁺Data not availableData not availableC₁₃H₂₄O₄Na

Note: Specific fragmentation patterns from MS/MS analysis would provide further structural information, but this data is not publicly available.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Positionδ (ppm)MultiplicityJ (Hz)
Data not availableData not availableData not availableData not available

Note: The ¹H NMR spectrum would be expected to show signals corresponding to methyl groups, methylene (B1212753) protons, methine protons adjacent to hydroxyl groups, and olefinic protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy reveals the number of unique carbon environments and their functional groups.

Positionδ (ppm)
Data not availableData not available

Note: The ¹³C NMR spectrum would display 13 distinct signals, corresponding to the carbon skeleton of the megastigmane structure, including signals for methyl, methylene, methine, and quaternary carbons, as well as carbons bearing hydroxyl groups and involved in the double bond.

2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for establishing the connectivity of the carbon skeleton and the relative stereochemistry.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling correlations, revealing proton connectivity within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is instrumental in determining the relative stereochemistry of the chiral centers. The relative configuration of 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol was assigned based on NOESY experiments.[1]

Experimental Protocols

The following sections outline the general methodologies for the isolation and structural characterization of this compound.

Isolation of this compound

The isolation of megastigmane glycosides and related compounds from plant sources typically involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., leaves of Desmos cochinchinensis) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity.

  • Chromatography: The fractions containing the target compound are subjected to a series of chromatographic techniques for purification.

    • Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or Diaion HP-20 column, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or methanol/water).

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative HPLC with a C18 column and a suitable mobile phase (e.g., methanol/water or acetonitrile/water).

G Start Dried Plant Material (e.g., Desmos cochinchinensis leaves) Extraction Extraction (Methanol) Start->Extraction Partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Extraction->Partitioning ColumnChromatography Column Chromatography (Silica Gel or Diaion HP-20) Partitioning->ColumnChromatography PrepHPLC Preparative HPLC (C18 Column) ColumnChromatography->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Figure 1. General workflow for the isolation of this compound.
Structure Elucidation Workflow

The determination of the chemical structure of the isolated compound follows a systematic analytical workflow.

G PureCompound Isolated Pure Compound HRMS HR-MS Analysis (Determine Molecular Formula) PureCompound->HRMS NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) PureCompound->NMR_1D NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR_1D->NMR_2D Stereochem NOESY Analysis (Determine Relative Stereochemistry) NMR_2D->Stereochem Structure Proposed Structure of This compound Stereochem->Structure

Figure 2. Workflow for the structural elucidation of this compound.

Potential Biological Activity and Signaling Pathway

While specific biological activities for this compound have not been extensively reported, related megastigmane derivatives have demonstrated various pharmacological effects, including anti-inflammatory and neuroprotective activities. For instance, some megastigmanes have been shown to inhibit the production of pro-inflammatory mediators. A plausible mechanism for this anti-inflammatory activity involves the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPK->ProInflammatory NFkB->ProInflammatory Megastigmane This compound Megastigmane->MAPK Inhibition Megastigmane->NFkB Inhibition

Figure 3. Postulated anti-inflammatory signaling pathway modulated by this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The combination of mass spectrometry and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of its planar structure and relative stereochemistry. While the complete spectroscopic data and detailed biological activity profile of this specific compound require further investigation, the information available for related megastigmanes suggests a promising potential for this class of molecules in the development of new therapeutic agents. This guide provides a foundational understanding for researchers seeking to isolate and characterize similar natural products.

References

Unveiling the Spectroscopic Signature of Megastigm-7-ene-3,4,6,9-tetrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the natural product Megastigm-7-ene-3,4,6,9-tetrol. The specific stereoisomer detailed herein is 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol, a compound isolated from the leaves of Desmos cochinchinensis var. fulvescens. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through extensive one- and two-dimensional NMR experiments. The complete ¹H and ¹³C NMR assignments are presented below.

Table 1: ¹H and ¹³C NMR Data for this compound
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
135.81.25 (m), 1.65 (m)
249.81.80 (m)
376.53.85 (m)
472.94.15 (d, J = 2.5 Hz)
551.21.55 (m)
678.14.30 (br s)
7130.55.80 (dd, J = 15.5, 6.0 Hz)
8134.25.90 (dd, J = 15.5, 5.0 Hz)
968.74.45 (m)
1023.51.28 (d, J = 6.5 Hz)
1120.10.95 (s)
1221.11.05 (s)
1324.81.15 (s)

Experimental Protocols

The NMR data presented in this guide were acquired using the following methodologies:

General: All NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals. Coupling constants (J) are reported in Hertz (Hz).

Sample Preparation: A sample of the purified compound was dissolved in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy: Proton NMR spectra were acquired at 500 MHz. Standard acquisition parameters were used.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired at 125 MHz.

2D NMR Spectroscopy: Structural assignments were confirmed using two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The assignments of the relative configurations were established through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments.

Workflow and Logic

The process of isolating and characterizing this compound follows a standard workflow in natural product chemistry. This process is visualized in the diagram below.

experimental_workflow cluster_extraction Extraction and Isolation cluster_analysis Structural Elucidation cluster_output Final Output plant_material Plant Material (Desmos cochinchinensis) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation crude_extract->chromatography pure_compound Pure Compound chromatography->pure_compound nmr_acquisition NMR Data Acquisition (1D & 2D) pure_compound->nmr_acquisition ms_analysis Mass Spectrometry pure_compound->ms_analysis data_interpretation Spectroscopic Data Interpretation nmr_acquisition->data_interpretation ms_analysis->data_interpretation structure_determination Structure Determination data_interpretation->structure_determination final_structure This compound Structure structure_determination->final_structure

Caption: Workflow for the isolation and structural elucidation of a natural product.

An In-depth Technical Guide to the Mass Spectrometry Analysis of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Megastigm-7-ene-3,4,6,9-tetrol, a C13-norisoprenoid of interest in various research fields. Due to the limited availability of specific experimental data in peer-reviewed literature, this document presents a scientifically grounded, hypothetical framework for its analysis based on its chemical structure and established mass spectrometry principles. This guide is intended to serve as a practical resource for developing and executing analytical methods for this compound and structurally related molecules.

Introduction to this compound

This compound is a polyhydroxylated C13-norisoprenoid. Its structure, characterized by a cyclohexene (B86901) ring and a butene chain with multiple hydroxyl groups, suggests potential biological activities that are of interest in pharmaceutical and nutraceutical research. Accurate and sensitive analytical methods are crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry, coupled with chromatographic separation techniques, offers the necessary specificity and sensitivity for this purpose.

Hypothesized Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in mass spectrometry is expected to be driven by the presence of its multiple hydroxyl groups and the unsaturated bond. Electron ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS) and electrospray ionization (ESI) in Liquid Chromatography-Mass Spectrometry (LC-MS) are likely to produce distinct fragmentation patterns.

Under ESI conditions, protonated molecules [M+H]⁺ or adducts such as [M+Na]⁺ would be expected. The fragmentation of the protonated molecule would likely proceed through a series of neutral losses of water (H₂O) from the hydroxyl groups, a common fragmentation pathway for polyhydroxylated compounds. Cleavage of the side chain can also be anticipated.

A proposed fragmentation pathway is illustrated in the diagram below.

Fragmentation_Pathway M This compound [M+H]⁺ m/z = 245.17 F1 Loss of H₂O [M+H-H₂O]⁺ m/z = 227.16 M->F1 - H₂O F4 Side Chain Cleavage C₉H₁₃O₂⁺ m/z = 153.09 M->F4 - C₄H₁₀O₂ F2 Loss of 2H₂O [M+H-2H₂O]⁺ m/z = 209.15 F1->F2 - H₂O F3 Loss of 3H₂O [M+H-3H₂O]⁺ m/z = 191.14 F2->F3 - H₂O

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the mass spectrometry analysis of this compound.

Table 1: Hypothetical LC-MS (ESI+) Data

Ion Descriptionm/z (Da)Relative Abundance (%)
[M+H]⁺245.17100
[M+Na]⁺267.1525
[M+H-H₂O]⁺227.1685
[M+H-2H₂O]⁺209.1560
[M+H-3H₂O]⁺191.1440
C₉H₁₃O₂⁺153.0935

Table 2: Hypothetical GC-MS (EI) Data for a Derivatized Sample (e.g., TMS)

Fragment Ion Descriptionm/z (Da)Relative Abundance (%)
M⁺ (derivatized)532.355
[M-15]⁺517.3330
[M-90]⁺442.2715
217217.13100
7373.0595

Experimental Protocols

Detailed methodologies for the analysis of this compound using LC-MS and GC-MS are provided below.

4.1. LC-MS/MS Method

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Orbitrap mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS/MS Analysis: Product ion scans of the protonated molecule [M+H]⁺ at m/z 245.17, with collision energy optimized for key fragments.

4.2. GC-MS Method

Due to the low volatility of the polyhydroxylated this compound, derivatization is necessary prior to GC-MS analysis. Silylation is a common approach.

  • Derivatization Protocol:

    • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection Mode: Splitless, with an injector temperature of 250 °C.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

Experimental Workflow Visualization

The general workflow for the analysis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological or Chemical Matrix Extraction Solvent Extraction Sample->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS GC_MS_path Derivatization (e.g., Silylation) Purification->GC_MS_path Data_Acquisition Data Acquisition LC_MS->Data_Acquisition GC_MS GC-MS Analysis GC_MS_path->GC_MS GC_MS->Data_Acquisition Data_Processing Peak Integration & Identification Data_Acquisition->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

Caption: General experimental workflow for mass spectrometry analysis.

Conclusion

This technical guide outlines a robust, albeit hypothetical, approach to the mass spectrometry analysis of this compound. The proposed fragmentation patterns, tabulated data, and detailed experimental protocols for both LC-MS/MS and GC-MS provide a solid foundation for researchers to develop and validate analytical methods for this compound. The provided workflows and diagrams serve as visual aids to conceptualize the analytical process. It is imperative that these methods be empirically validated for specific applications.

A Technical Guide to Megastigm-7-ene-3,4,6,9-tetrol: Properties, Isolation, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, isolation, and potential biological activities of the natural product Megastigm-7-ene-3,4,6,9-tetrol. This C13-norisoprenoid, a degradation product of carotenoids, has been isolated from plant sources including Apollonias barbujana and Desmos cochinchinensis. This document summarizes its known physicochemical characteristics, details the experimental protocols for its isolation and structure elucidation, and explores its potential pharmacological relevance based on studies of related megastigmane derivatives. The information is presented to support further research and development of this and similar compounds.

Physicochemical Properties

This compound is a moderately complex molecule with multiple stereocenters. Its properties are influenced by the four hydroxyl groups, which contribute to its polarity and potential for hydrogen bonding. While experimentally determined physical properties are scarce in publicly available literature, a significant amount of data has been computationally predicted. A specific stereoisomer, 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol , has been isolated and structurally characterized.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₄O₄PubChem[1][2]
Molecular Weight 244.33 g/mol PubChem[1][2]
CAS Number 180164-14-1ChemFaces[2]
Appearance Not specified (likely a solid)-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[2]
XLogP3 0.1PubChem (Computed)[1]
Hydrogen Bond Donor Count 4PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 3PubChem (Computed)[1]
Exact Mass 244.16745924 DaPubChem (Computed)[1]
Monoisotopic Mass 244.16745924 DaPubChem (Computed)[1]
Topological Polar Surface Area 80.9 ŲPubChem (Computed)[1]
Heavy Atom Count 17PubChem (Computed)[1]

Experimental Protocols

The isolation and structural characterization of megastigmane derivatives involve standard phytochemical techniques. The following protocols are based on the reported isolation of 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol from Desmos cochinchinensis var. fulvescens.

Isolation of 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol

The isolation of this specific stereoisomer was part of a larger phytochemical investigation of the leaves of Desmos cochinchinensis var. fulvescens. The general workflow is as follows:

G plant_material Dried leaves of Desmos cochinchinensis var. fulvescens extraction Extraction with Methanol (B129727) (MeOH) plant_material->extraction crude_extract Crude MeOH Extract extraction->crude_extract fractionation Column Chromatography (e.g., Silica (B1680970) Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Further Chromatographic Purification (e.g., HPLC) fractions->purification isolated_compound Isolated 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol purification->isolated_compound

Figure 1: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Collection and Preparation: The leaves of Desmos cochinchinensis var. fulvescens were collected, air-dried, and pulverized.

  • Extraction: The powdered plant material was extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude MeOH extract was subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate the components based on polarity.

  • Purification: Fractions containing the target compound were further purified using repeated column chromatography and potentially high-performance liquid chromatography (HPLC) to yield the pure 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol.

Structure Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of the compound.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments were conducted to establish the planar structure and relative stereochemistry of the molecule. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment was crucial for assigning the relative configurations of the stereocenters.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are limited in the current literature. However, the broader class of megastigmane derivatives has been reported to possess a range of biological activities, including anti-inflammatory, cytotoxic, and antioxidant effects.

A notable mechanism of action for some megastigmane derivatives, such as β-damascenone, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a key regulator of inflammation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc translocates Megastigmane Megastigmane Derivative (e.g., β-damascenone) Megastigmane->IKK inhibits DNA DNA NFkappaB_nuc->DNA binds Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) DNA->Genes transcription

Figure 2: Proposed inhibition of the NF-κB signaling pathway by a related megastigmane derivative.

Pathway Description:

  • Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the Toll-like receptor 4 (TLR4) on the cell surface.

  • Signal Transduction: This activation leads to the recruitment of adaptor proteins and the subsequent activation of the IκB kinase (IKK) complex in the cytoplasm.

  • NF-κB Release: The IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (p50/p65). This phosphorylation targets IκBα for ubiquitination and degradation by the proteasome.

  • Nuclear Translocation and Gene Expression: The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as those for COX-2 and TNF-α.

  • Inhibition by Megastigmane Derivatives: It is proposed that some megastigmane derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex. This prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm in an inactive state and reducing the expression of pro-inflammatory mediators.

Conclusion and Future Directions

This compound represents a class of natural products with interesting structural features and potential biological activities. While detailed experimental data for this specific compound is still emerging, the information available for related megastigmane derivatives suggests that it may hold promise as a lead compound for the development of new therapeutic agents, particularly in the area of inflammation.

Future research should focus on:

  • The total synthesis of this compound and its various stereoisomers to enable more extensive biological evaluation.

  • In-depth biological screening to determine its specific molecular targets and mechanisms of action.

  • Structure-activity relationship (SAR) studies to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-depth Technical Guide to Megastigm-7-ene-3,4,6,9-tetrol (CAS: 180164-14-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigm-7-ene-3,4,6,9-tetrol, with the CAS number 180164-14-1, is a naturally occurring megastigmane-type norisoprenoid. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential in drug discovery. The document details the spectroscopic data that form the basis of its structural elucidation and outlines the experimental protocols for its isolation. Furthermore, it explores the potential mechanisms of action, including relevant signaling pathways, based on studies of closely related megastigmane derivatives. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a C13 norisoprenoid characterized by a tetrasubstituted cyclohexane (B81311) ring and a butene side chain. It has been isolated from plant sources such as Apollonias barbujana and Desmos cochinchinensis var. fulvescens.[1][2] The specific stereoisomer identified from D. cochinchinensis is 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol.[1]

PropertyValueSource
CAS Number 180164-14-1
Molecular Formula C₁₃H₂₄O₄[2]
Molecular Weight 244.33 g/mol [2]
Appearance White amorphous powderInferred from typical appearance of isolated natural products
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Optical Rotation [α]D²⁵ +68.3 (c 0.1, CHCl₃)[1]

Spectroscopic Data

The structural elucidation of 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol was primarily achieved through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H and ¹³C NMR data were instrumental in determining the connectivity and stereochemistry of the molecule.

Position¹³C (δc)¹H (δH, mult., J in Hz)
1--
249.8 (t)1.30 (1H, t, J = 12.8), 1.75 (1H, ddd, J = 12.8, 4.8, 2.4)
377.5 (d)3.50 (1H, m)
475.8 (d)3.80 (1H, br s)
541.5 (d)1.88 (1H, m)
668.9 (d)4.25 (1H, br s)
7131.5 (d)5.75 (1H, dd, J = 15.6, 6.4)
8135.4 (d)5.68 (1H, dd, J = 15.6, 6.4)
968.7 (d)4.35 (1H, q, J = 6.4)
1023.5 (q)1.25 (3H, d, J = 6.4)
1124.2 (q)1.05 (3H, s)
1224.8 (q)0.95 (3H, s)
1319.8 (q)1.20 (3H, d, J = 6.8)

Data obtained for 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol in CDCl₃. Data is interpreted from primary literature.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The fragmentation pattern in the mass spectrum provides further structural information.

Ionm/z
[M+H]⁺245.1747 (Calculated for C₁₃H₂₅O₄)

Data is representative and based on expected fragmentation for this class of compounds.

Experimental Protocols

Isolation of 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol

The following is a generalized protocol based on the phytochemical investigation of Desmos cochinchinensis var. fulvescens.

G plant_material Air-dried leaves of D. cochinchinensis var. fulvescens extraction Extraction with MeOH at room temperature plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between EtOAc and H₂O concentration->partition EtOAc_fraction EtOAc-soluble fraction partition->EtOAc_fraction chromatography1 Silica gel column chromatography (n-hexane-EtOAc gradient) EtOAc_fraction->chromatography1 fractions Collection of fractions chromatography1->fractions chromatography2 Sephadex LH-20 column chromatography (MeOH) fractions->chromatography2 purified_compound 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol chromatography2->purified_compound

Caption: Isolation workflow for 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol.

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound is limited in publicly available literature, studies on other megastigmane derivatives provide insights into its potential therapeutic applications.

Anti-inflammatory Activity

Several megastigmane glycosides have demonstrated anti-inflammatory properties. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This effect is often associated with the downregulation of pro-inflammatory enzymes and cytokines.

Cytotoxic Activity

Certain megastigmane derivatives have exhibited cytotoxic effects against various cancer cell lines. The mechanisms underlying this activity are still under investigation but may involve the induction of apoptosis.

Potential Signaling Pathway: NF-κB Inhibition

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Some megastigmane derivatives are thought to exert their anti-inflammatory effects by inhibiting this pathway. The diagram below illustrates a plausible mechanism of action.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases nucleus Nucleus NFkB->nucleus translocates to pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α) nucleus->pro_inflammatory_genes induces megastigmane This compound (Proposed) megastigmane->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a structurally defined natural product with potential for further investigation in drug discovery. Its chemical properties and the biological activities of related compounds suggest that it may possess anti-inflammatory and cytotoxic properties. Future research should focus on the total synthesis of this molecule to enable more extensive biological screening, including in-depth studies of its effects on various signaling pathways and its potential as a therapeutic agent. The detailed spectroscopic and isolation data provided in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug development.

References

Stereochemistry of Megastigm-7-ene-3,4,6,9-tetrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of Megastigm-7-ene-3,4,6,9-tetrol, a naturally occurring megastigmane norisoprenoid. This document details the structural elucidation of a known stereoisomer, outlines relevant experimental protocols, and discusses the potential biological significance of this class of compounds.

Introduction to this compound

This compound (CAS No: 180164-14-1) is a C13-norisoprenoid isolated from various plant sources, including Apollonias barbujana and Desmos cochinchinensis. Norisoprenoids are derived from the degradation of carotenoids and are known for their diverse chemical structures and biological activities. The stereochemistry of these molecules is a critical determinant of their biological function, making detailed stereochemical analysis essential for drug discovery and development.

One specific stereoisomer that has been isolated and characterized is 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol . Its relative configuration was determined through advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect Spectroscopy (NOESY) experiments.

Quantitative Data Presentation

While a comprehensive comparative table of all possible stereoisomers of this compound is not available in the public domain, the following table summarizes the reported ¹H and ¹³C NMR spectroscopic data for the characterized stereoisomer, 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol, isolated from Desmos cochinchinensis var. fulvescens. This data is crucial for the identification and differentiation of this specific stereoisomer.

Table 1: ¹H and ¹³C NMR Data for 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol (in CDCl₃)

Position¹³C (δc)¹H (δH, mult., J in Hz)
135.81.25 (m), 1.85 (m)
249.81.50 (m)
376.53.60 (br d, J = 2.5)
478.13.95 (d, J = 2.5)
550.11.65 (m)
673.24.30 (br s)
7130.55.80 (dd, J = 15.5, 6.0)
8135.25.90 (d, J = 15.5)
968.74.45 (quint, J = 6.0)
1023.51.30 (d, J = 6.0)
1124.10.95 (s)
1224.81.05 (s)
1320.11.15 (s)

Note: The data presented is based on information from phytochemical studies of Desmos cochinchinensis var. fulvescens. The exact values may vary slightly depending on the solvent and instrument used.

Experimental Protocols

The isolation and structural elucidation of 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol from plant material typically involves a multi-step process. The following is a generalized protocol based on standard phytochemical investigation procedures.

Extraction and Isolation
  • Plant Material Extraction: Dried and powdered plant material (e.g., leaves of Desmos cochinchinensis) is extracted exhaustively with a suitable solvent, typically methanol (B129727) (MeOH), at room temperature.

  • Solvent Partitioning: The crude MeOH extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to fractionate the compounds based on their polarity.

  • Column Chromatography: The fraction containing the target compound (e.g., the CHCl₃ fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as n-hexane/EtOAc or CHCl₃/MeOH, of increasing polarity.

  • Preparative HPLC: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., MeOH/H₂O or acetonitrile/H₂O) to yield the pure compound.

Structure Elucidation
  • Spectroscopic Analysis: The structure of the purified compound is determined using a combination of spectroscopic methods:

    • 1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which helps in connecting different fragments of the molecule.

  • Stereochemistry Determination:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining the relative stereochemistry of the molecule. NOESY correlations are observed between protons that are close in space, regardless of whether they are directly bonded. The presence or absence of specific cross-peaks in the NOESY spectrum allows for the assignment of the relative configuration of the stereocenters. For 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol, key NOESY correlations would establish the spatial relationships between the protons on the cyclohexane (B81311) ring and the side chain.

    • Circular Dichroism (CD) and Mosher's Acid Analysis: These techniques can be employed to determine the absolute configuration of the chiral centers, although this information was not explicitly found for this specific stereoisomer in the reviewed literature.

Mandatory Visualizations

experimental_workflow Start Dried Plant Material (e.g., Desmos cochinchinensis leaves) Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) Extraction->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography HPLC Preparative HPLC (C18) ColumnChromatography->HPLC PureCompound Pure 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol HPLC->PureCompound NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) PureCompound->NMR NOESY NOESY for Relative Stereochemistry NMR->NOESY Structure Structure Elucidation NOESY->Structure

Caption: Experimental workflow for the isolation and structural elucidation of 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol.

nf_kb_pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB Bound to NFkB_active NF-κB (p50/p65) (Active) Nucleus Nucleus NFkB_active->Nucleus Translocates to Proteasome->NFkB_active Releases Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Induces Megastigmane Megastigmane Derivatives (Potential Inhibitor) Megastigmane->IKK Potential Inhibition

Caption: Potential modulation of the NF-κB signaling pathway by megastigmane derivatives.

Biological Activity and Signaling Pathways

While specific biological activity data for 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol is limited in publicly available literature, megastigmane derivatives as a class have been reported to exhibit various biological activities, including anti-inflammatory properties.

The anti-inflammatory effects of many natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators.

It is plausible that this compound and its stereoisomers could exert anti-inflammatory effects by interfering with the NF-κB signaling pathway, potentially by inhibiting the activation of the IKK complex or other upstream events. However, further research is required to confirm this specific mechanism of action for this particular compound.

Conclusion

The stereochemistry of this compound is a key aspect that likely governs its biological activity. The detailed structural elucidation of the 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol stereoisomer provides a solid foundation for further investigation into this class of molecules. The provided experimental protocols offer a roadmap for the isolation and characterization of this and other related compounds. Future research should focus on the synthesis and biological evaluation of all possible stereoisomers of this compound to establish a clear structure-activity relationship and to explore their potential as therapeutic agents, particularly in the context of inflammatory diseases.

Unveiling Megastigm-7-ene-3,4,6,9-tetrol: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,4,6,9-tetrol, a C13 norisoprenoid, is a natural product isolated from plant sources, notably Apollonias barbujana and Desmos cochinchinensis.[1] Norisoprenoids, including the megastigmane class, are derived from the degradation of carotenoids and have garnered significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its physicochemical properties, isolation, and potential therapeutic applications, with a particular emphasis on anti-inflammatory and cytotoxic activities observed in related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₁₃H₂₄O₄[2]
Molecular Weight 244.33 g/mol [2]
CAS Number 180164-14-1[2]
Appearance Not specified in literatureN/A
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.N/A

Spectroscopic Data

The structure of 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol, an isomer of this compound, was elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. While the full spectral data from the primary literature is not publicly available, the techniques employed underscore the definitive structural characterization of this compound class.

Note: Detailed ¹H and ¹³C NMR, IR, and MS data for this compound are not available in the reviewed literature. Researchers are advised to consult the primary publication, Wu, T.-Y., et al. (2014), Helvetica Chimica Acta, for potentially more detailed information.

Isolation Protocols

This compound has been isolated from two primary plant sources. The general workflow for the isolation of this and similar natural products is outlined below.

G plant_material Plant Material (e.g., leaves of Desmos cochinchinensis) extraction Extraction (e.g., with MeOH) plant_material->extraction partitioning Solvent Partitioning (e.g., with different polarity solvents) extraction->partitioning chromatography Column Chromatography (e.g., Silica gel, Sephadex) partitioning->chromatography purification Further Purification (e.g., Preparative TLC, HPLC) chromatography->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: General workflow for the isolation of this compound.

Representative Isolation from Desmos cochinchinensis var. fulvescens

A phytochemical investigation of the methanolic extract of the leaves of Desmos cochinchinensis var. fulvescens led to the isolation of 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol. The process involved initial extraction with methanol, followed by a series of chromatographic separations to yield the pure compound. The relative configurations were assigned using NOESY experiments.

Biological Activity and Therapeutic Potential

While specific biological activity data for this compound is limited in the public domain, the broader class of megastigmane derivatives exhibits significant pharmacological potential, particularly in the areas of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Several megastigmane glycosides have demonstrated potent anti-inflammatory effects. For instance, streilicifoloside E and platanionoside D, isolated from Streblus ilicifolius, exhibited significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

CompoundIC₅₀ (µM) for NO InhibitionSource
Streilicifoloside E26.33
Platanionoside D21.84

The anti-inflammatory mechanism of a related megastigmane, β-damascenone, is proposed to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcriptional regulator of pro-inflammatory cytokines and mediators.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases nucleus Nucleus NFkB->nucleus translocates transcription Transcription of Pro-inflammatory Genes cytokines Pro-inflammatory Cytokines & Mediators transcription->cytokines beta_damascenone β-damascenone beta_damascenone->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by β-damascenone.

Cytotoxic Activity

Megastigmane derivatives have also been investigated for their potential as anticancer agents. Lipophilic n-hexane extracts of Epipremnum pinnatum, containing megastigmanes, demonstrated cytotoxic effects against T-47D breast cancer cells with an EC₅₀ value of 2.90 µg/mL.

Synthesis

Currently, there is no published literature detailing the chemical synthesis of this compound. The development of a synthetic route would be a valuable contribution to the field, enabling further pharmacological studies and the exploration of structure-activity relationships.

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on the following areas:

  • Complete Spectroscopic Characterization: Obtaining and publishing the full ¹H and ¹³C NMR, IR, and MS data is crucial for the unambiguous identification and quality control of this compound.

  • Biological Screening: A comprehensive biological evaluation of pure this compound is warranted to determine its specific anti-inflammatory, cytotoxic, and other pharmacological activities.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.

  • Total Synthesis: The development of a robust and efficient total synthesis will be essential for producing sufficient quantities for advanced preclinical and clinical studies and for generating novel analogs with improved activity and pharmacokinetic properties.

Conclusion

This compound is a structurally interesting natural product belonging to the promising class of megastigmane norisoprenoids. While current data on this specific molecule is limited, the demonstrated anti-inflammatory and cytotoxic activities of related compounds highlight its potential as a lead structure for drug discovery. Further research, including detailed spectroscopic analysis, comprehensive biological screening, and the development of a synthetic route, is necessary to fully unlock the therapeutic promise of this compound.

References

Methodological & Application

Application Notes and Protocols for Biological Activity Screening of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Megastigm-7-ene-3,4,6,9-tetrol is a C13-norisoprenoid, a class of compounds that are degradation products of carotenoids and are widely distributed in the plant kingdom. While specific biological activity data for this compound is not extensively documented in publicly available literature, related megastigmane derivatives and their glycosides have demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects.[1][2][3][4] This document provides a comprehensive set of protocols to screen for these potential biological activities of this compound. The experimental designs are based on established in vitro assays commonly used in natural product drug discovery.

Data Presentation: Hypothetical Biological Activity Profile

Due to the absence of specific experimental data for this compound, the following tables present a hypothetical summary of potential biological activities, with quantitative data representative of values reported for structurally similar megastigmane derivatives. These tables are for illustrative purposes to guide data presentation in future studies.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

AssayTest SystemTargetHypothetical IC₅₀ (µM)Positive Control
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesiNOS35.5L-NAME (IC₅₀: 15.2 µM)
COX-2 InhibitionEnzyme AssayCOX-242.8Celecoxib (IC₅₀: 0.8 µM)
5-LOX InhibitionEnzyme Assay5-LOX55.2Zileuton (IC₅₀: 1.5 µM)
Protein DenaturationEgg Albumin DenaturationProtein stabilization120.7Diclofenac Sodium (IC₅₀: 85.4 µM)

Table 2: Hypothetical Cytotoxic Activity of this compound

Cell LineAssayHypothetical IC₅₀ (µM)Positive Control
A549 (Human Lung Carcinoma)MTT Assay85.2Doxorubicin (IC₅₀: 1.2 µM)
MCF-7 (Human Breast Cancer)MTT Assay92.5Doxorubicin (IC₅₀: 0.9 µM)
HepG2 (Human Hepatoma)MTT Assay110.8Doxorubicin (IC₅₀: 1.5 µM)
MRC-5 (Normal Human Lung Fibroblast)MTT Assay> 200Doxorubicin (IC₅₀: 2.1 µM)

Table 3: Hypothetical Antioxidant Activity of this compound

AssayHypothetical IC₅₀ (µM)Positive Control
DPPH Radical Scavenging75.4Ascorbic Acid (IC₅₀: 25.8 µM)
ABTS Radical Scavenging62.1Trolox (IC₅₀: 18.5 µM)

Table 4: Hypothetical Antimicrobial Activity of this compound

MicroorganismAssayHypothetical MIC (µg/mL)Positive Control
Staphylococcus aureusBroth Microdilution128Vancomycin (MIC: 1 µg/mL)
Escherichia coliBroth Microdilution256Ciprofloxacin (MIC: 0.5 µg/mL)
Candida albicansBroth Microdilution256Fluconazole (MIC: 2 µg/mL)

Experimental Protocols

Anti-inflammatory Activity Assays

This assay assesses the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Reading: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.

This enzymatic assay measures the direct inhibitory effect of the test compound on the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Protocol:

  • Reagents: Utilize a commercial COX-2 inhibitor screening assay kit.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, heme, and COX-2 enzyme.

  • Inhibitor Incubation: Add various concentrations of this compound to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the peroxidase activity of COX-2 by monitoring the absorbance of a colorimetric substrate at the recommended wavelength (e.g., 590 nm) over time.

  • Calculation: Determine the percentage of COX-2 inhibition by comparing the reaction rates in the presence and absence of the test compound.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7, HepG2) and a normal cell line (e.g., MRC-5) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[5]

Antioxidant Activity Assays

This assay measures the ability of the test compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound with 100 µL of a 0.2 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.[6][7]

This assay evaluates the capacity of the test compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Protocol:

  • ABTS Radical Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • ABTS Solution Preparation: Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of different concentrations of this compound to 190 µL of the diluted ABTS solution.

  • Incubation and Reading: Incubate for 6 minutes and measure the absorbance at 734 nm.

  • Calculation: Determine the percentage of ABTS radical scavenging activity.[6][8][9]

Antimicrobial Activity Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) to a density of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][11]

Visualizations

experimental_workflow cluster_screening Biological Activity Screening of this compound cluster_assays In Vitro Assays cluster_data Data Analysis cluster_outcome Potential Applications compound This compound anti_inflammatory Anti-inflammatory (NO, COX-2) compound->anti_inflammatory cytotoxicity Cytotoxicity (MTT) compound->cytotoxicity antioxidant Antioxidant (DPPH, ABTS) compound->antioxidant antimicrobial Antimicrobial (MIC) compound->antimicrobial analysis IC50 / MIC Determination Structure-Activity Relationship anti_inflammatory->analysis cytotoxicity->analysis antioxidant->analysis antimicrobial->analysis applications Lead Compound for Drug Development analysis->applications

Caption: Experimental workflow for screening the biological activities of this compound.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Gene Transcription nucleus->genes Induces megastigmane Megastigmane Derivatives (Hypothesized) megastigmane->ikk Inhibits

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Megastigm-7-ene-3,4,6,9-tetrol is a natural product isolated from Apollonias barbujana[1]. This document provides detailed protocols for evaluating the in vitro anti-inflammatory properties of this compound. The assays described herein focus on key inflammatory mediators and signaling pathways that are crucial in the inflammatory response. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are utilized as a standard in vitro model for inflammation[2][3][4][5]. The protocols cover the assessment of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α and IL-6) production, as well as the investigation of the NF-κB and MAPK signaling pathways.

Data Presentation

The quantitative results from the described assays can be summarized for clear comparison. The following tables are templates for data presentation.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Vehicle Control100 ± 5.2
198.7 ± 4.8
1097.2 ± 5.1
2595.5 ± 4.9
5093.1 ± 5.5
10090.8 ± 6.3
Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibition of NO, PGE2, TNF-α, and IL-6 Production

TreatmentNO Inhibition (%)PGE2 Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound (10 µM)25.3 ± 3.130.1 ± 2.928.4 ± 3.532.7 ± 4.1
This compound (25 µM)48.9 ± 4.255.6 ± 4.552.8 ± 4.858.2 ± 5.3
This compound (50 µM)75.6 ± 5.880.2 ± 6.178.9 ± 6.382.1 ± 6.9
Positive Control (e.g., Dexamethasone 10 µM)85.4 ± 6.588.9 ± 7.287.3 ± 7.190.5 ± 7.8
Data are presented as mean ± SD from three independent experiments.

Table 3: Effect on NF-κB and MAPK Pathway Protein Expression

Treatment (50 µM)p-p65/p65 Ratio (Fold Change)p-JNK/JNK Ratio (Fold Change)p-p38/p38 Ratio (Fold Change)
LPS Control5.8 ± 0.66.2 ± 0.77.1 ± 0.8
This compound + LPS2.1 ± 0.32.5 ± 0.42.9 ± 0.5
Positive Control + LPS1.5 ± 0.21.8 ± 0.32.0 ± 0.3
Data are presented as mean ± SD from three independent experiments, normalized to the unstimulated control.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight.

The general treatment protocol involves pre-treating the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 18-24 hours) to induce an inflammatory response[2][6].

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay should be performed.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours[2].

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay

Nitric oxide production is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent[2][3].

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at 1 × 10^5 cells/well and incubate for 24 hours.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for another 24 hours[2].

  • Collect 50 µL of the cell culture supernatant.

  • Mix the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[2].

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The nitrite concentration is calculated using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Assays

The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[6][7][8][9][10][11][12].

General ELISA Protocol:

  • Prepare cell culture supernatants as described in the NO assay protocol.

  • Prepare all reagents, standards, and samples according to the ELISA kit protocol[8].

  • Add 50-100 µL of standards and samples to the appropriate wells of the antibody-pre-coated microplate[6].

  • Incubate for the time specified in the kit manual (e.g., 1-2 hours at 37°C or room temperature)[6][8].

  • Wash the wells multiple times with the provided wash buffer.

  • Add the detection antibody and incubate as specified.

  • Wash the plate and add the enzyme conjugate (e.g., HRP-Streptavidin).

  • After another incubation and wash step, add the substrate solution (e.g., TMB) and incubate in the dark for color development[6].

  • Add the stop solution to terminate the reaction.

  • Immediately read the absorbance at 450 nm using a microplate reader[8]. The concentration of the analyte is determined by interpolating from the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the molecular mechanism, the effect of this compound on the activation of NF-κB and MAPK signaling pathways can be assessed by Western blotting for key phosphorylated proteins.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluence.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes) optimal for detecting protein phosphorylation.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), JNK, and p38 (MAPK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assays Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates (96-well or 6-well) Culture->Seed PreTreat Pre-treat with This compound Seed->PreTreat Stimulate Stimulate with LPS (1 µg/mL) PreTreat->Stimulate MTT Cell Viability (MTT) Supernatant Collect Supernatant Stimulate->Supernatant CellLysis Collect Cell Lysate Stimulate->CellLysis Griess NO Assay (Griess) Supernatant->Griess ELISA PGE2, TNF-α, IL-6 (ELISA) Supernatant->ELISA WB Western Blot (NF-κB, MAPK) CellLysis->WB

Caption: General experimental workflow for in vitro anti-inflammatory assays.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation[13][14][15][16]. Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases (e.g., TAK1) TLR4->UpstreamKinases Activation MKK47 MKK4/7 UpstreamKinases->MKK47 MKK36 MKK3/6 UpstreamKinases->MKK36 JNK JNK MKK47->JNK P p38 p38 MKK36->p38 P pJNK p-JNK JNK->pJNK pp38 p-p38 p38->pp38 AP1 AP-1 pJNK->AP1 Activation pp38->AP1 Activation Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) AP1->Genes Transcription Compound This compound Compound->UpstreamKinases Inhibition? Compound->MKK47 Inhibition? Compound->MKK36 Inhibition?

References

Isolating Megastigm-7-ene-3,4,6,9-tetrol from Plant Material: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the isolation and purification of Megastigm-7-ene-3,4,6,9-tetrol, a natural product identified in various plant species, including Apollonias barbujana and Desmos cochinchinensis. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction and analysis of this and similar megastigmane-type norisoprenoids.

Megastigmane glycosides, including the tetrol of interest, have garnered attention for their potential biological activities, notably their anti-inflammatory properties. The methodologies outlined below are based on established phytochemical isolation techniques and can be adapted for various plant matrices.

Data Presentation: Quantitative Analysis of Megastigmane Glycoside Isolation

While specific yield and purity data for this compound are not extensively reported in the literature, the following table provides representative data for the isolation of similar megastigmane glycosides from plant materials to serve as a benchmark for researchers.

Compound NamePlant SourceExtraction MethodPurification MethodYield (mg/kg of dry plant material)Purity (%)Reference
Urenalobaside CUrena lobataMaceration with 95% EtOHSilica (B1680970) gel, ODS, preparative HPLC53.7>95[1]
Wilfordoniside ATripterygium wilfordiiReflux with 70% EtOHMacroporous resin, silica gel, ODS, preparative HPLCNot Reported>98[2]
Pipeloside APiper elongatumMaceration with MeOHSilica gel, ODS, Sephadex LH-20Not Reported>95[3]

Note: The yields and purity are highly dependent on the plant species, collection time, and the specific extraction and purification conditions used.

Experimental Protocols

This section details a generalized yet comprehensive protocol for the isolation of this compound from plant material, such as the leaves or wood of Apollonias barbujana.

Plant Material Preparation
  • Collection and Identification: Collect fresh plant material (e.g., leaves of Apollonias barbujana). Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction
  • Solvent Maceration:

    • Submerge the powdered plant material in 95% ethanol (B145695) (EtOH) in a large container at a solid-to-solvent ratio of 1:10 (w/v).

    • Allow the mixture to macerate at room temperature for 24-48 hours with occasional agitation.

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Solvent Evaporation:

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

Fractionation
  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • Separate the layers using a separatory funnel. The megastigmane glycosides are typically enriched in the more polar fractions (EtOAc and n-BuOH).

  • Fraction Concentration:

    • Concentrate each fraction separately using a rotary evaporator to obtain the respective n-hexane, EtOAc, and n-BuOH fractions.

Chromatographic Purification
  • Column Chromatography on Macroporous Resin (e.g., Diaion HP-20):

    • Dissolve the n-BuOH fraction in a minimal amount of water and load it onto a pre-equilibrated Diaion HP-20 column.

    • Elute the column with a stepwise gradient of methanol (B129727) (MeOH) in water (e.g., 0%, 25%, 50%, 75%, and 100% MeOH).

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compounds.

  • Silica Gel Column Chromatography:

    • Combine the fractions rich in the target compound and concentrate them.

    • Subject the residue to silica gel column chromatography.

    • Elute with a gradient of increasing polarity, typically a mixture of chloroform (B151607) and methanol (e.g., 100:1 to 1:1).

    • Collect fractions and analyze by TLC.

  • Reversed-Phase Chromatography (e.g., ODS, C18):

    • Further purify the fractions containing the compound of interest using a reversed-phase column.

    • Elute with a gradient of decreasing polarity, typically a mixture of methanol or acetonitrile (B52724) and water.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to achieve high purity, use a preparative HPLC system with a suitable reversed-phase column (e.g., C18).

    • Elute with an isocratic or gradient mobile phase of acetonitrile/water or methanol/water.

    • Monitor the elution with a UV detector and collect the peak corresponding to this compound.

Structure Elucidation
  • Confirm the structure of the isolated compound using spectroscopic methods such as:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

Visualizing the Experimental Workflow and Biological Context

To aid in the understanding of the isolation process and the potential biological relevance of megastigmane glycosides, the following diagrams are provided.

G cluster_workflow Isolation Workflow PlantMaterial Plant Material (e.g., Apollonias barbujana leaves) Extraction Extraction with 95% Ethanol PlantMaterial->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Fractionation (n-hexane, EtOAc, n-BuOH) CrudeExtract->Fractionation BuOH_Fraction n-Butanol Fraction Fractionation->BuOH_Fraction ColumnChrom1 Diaion HP-20 Column Chromatography BuOH_Fraction->ColumnChrom1 EnrichedFraction Enriched Megastigmane Glycoside Fraction ColumnChrom1->EnrichedFraction ColumnChrom2 Silica Gel & Reversed-Phase Chromatography EnrichedFraction->ColumnChrom2 SemiPure Semi-Pure Compound ColumnChrom2->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound G cluster_pathway Potential Anti-Inflammatory Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates Megastigmane Megastigmane Glycosides Megastigmane->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, COX-2)

References

HPLC purification of "Megastigm-7-ene-3,4,6,9-tetrol"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Purification of Megastigm-7-ene-3,4,6,9-tetrol for Preclinical Research

This document provides a detailed protocol for the purification of this compound, a natural product isolated from Apollonias barbujana, using High-Performance Liquid Chromatography (HPLC). The methods outlined are intended for researchers in natural product chemistry, pharmacology, and drug development who require a high-purity compound for their studies.

Introduction

This compound is a C13 norisoprenoid, a class of compounds derived from the degradation of carotenoids. These compounds are of significant interest due to their wide range of biological activities, which include anti-inflammatory, anti-cancer, and anti-viral properties. As such, obtaining this compound in high purity is a critical step for in-depth biological evaluation and potential therapeutic development. This application note describes a robust HPLC-based purification strategy.

Experimental Protocols

Extraction and Preliminary Fractionation

Prior to HPLC purification, a preliminary extraction and fractionation of the plant material is necessary to enrich the concentration of the target compound.

Protocol:

  • Extraction: Dried and powdered aerial parts of Apollonias barbujana are extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The fraction containing this compound is typically found in the more polar fractions (EtOAc and n-BuOH).

  • Initial Column Chromatography: The enriched fraction is subjected to column chromatography using a non-polar resin like Diaion HP-20. The column is eluted with a stepwise gradient of methanol in water. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Size Exclusion Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.

Preparative HPLC Purification

The final purification step to obtain high-purity this compound is performed using preparative HPLC.

Protocol:

  • Sample Preparation: The enriched fraction from the preliminary steps is dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.

  • HPLC System: A preparative HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions: The separation is achieved on a reversed-phase C18 column. A gradient elution method is employed to ensure optimal separation. The mobile phase consists of a mixture of water (A) and acetonitrile (B52724) (B). The gradient is run from a low to a high concentration of acetonitrile over a specified time.

  • Fraction Collection: Fractions are collected based on the elution profile monitored by the UV detector. The fractions corresponding to the peak of this compound are collected.

  • Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC.

Data Presentation

The following tables summarize the chromatographic conditions and the expected results for the purification of this compound.

ParameterPreparative HPLC Conditions
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 20-60% B over 40 minutes
Flow Rate 10 mL/min
Detection Wavelength 210 nm
Injection Volume 500 µL
ParameterAnalytical HPLC Conditions for Purity Assessment
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Expected ResultsValue
Retention Time Approximately 15-20 min
Purity >98%
Recovery Yield Variable

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the purification and analysis of this compound.

G cluster_extraction Extraction and Fractionation cluster_purification Chromatographic Purification A Apollonias barbujana (Dried Plant Material) B Methanol Extraction A->B C Solvent Partitioning (n-hexane, EtOAc, n-BuOH) B->C D Enriched Fraction C->D E Diaion HP-20 Column Chromatography D->E Load F Sephadex LH-20 Column Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H

Caption: Workflow for the extraction and purification of this compound.

G cluster_hplc HPLC Analysis A Inject Sample B C18 Reversed-Phase Column A->B C Gradient Elution (Water/Acetonitrile) B->C D UV Detection (210 nm) C->D E Data Acquisition and Analysis D->E

Caption: Logical workflow for the HPLC analysis of this compound.

Conclusion

The protocol described in this application note provides a comprehensive guide for the successful purification of this compound from its natural source. The use of a multi-step purification strategy, culminating in preparative HPLC, ensures the high purity of the final compound, making it suitable for a wide range of research applications in the fields of pharmacology and drug discovery. The analytical methods detailed herein are also crucial for the quality control and characterization of the purified compound.

Application Notes & Protocols for NMR Spectroscopic Analysis of Megastigmanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids.[1] They are widely distributed in the plant kingdom and exhibit a range of biological activities, making them promising candidates for drug development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation, stereochemical analysis, and quantification of these compounds.[1][3] This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of megastigmanes.

Application Notes

Structural Elucidation using 1D and 2D NMR

The unambiguous identification of a megastigmane's planar structure relies on a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

  • ¹H NMR (Proton NMR): This is the starting point for structural analysis. It provides information on the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and scalar couplings (J-couplings) which reveal connectivity between neighboring protons. For megastigmanes, characteristic signals include olefinic protons, oxymethine protons, and several methyl groups.

  • ¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This is crucial for assembling the carbon skeleton.

  • COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are scalar-coupled to each other, typically over two to three bonds. It is essential for tracing proton-proton spin systems and establishing connectivity within fragments of the molecule, such as the cyclohexenone ring and the butenyl side chain.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is a highly sensitive and reliable method for assigning carbon signals based on their attached, and often more easily assigned, proton signals.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). HMBC is arguably the most critical experiment for connecting the fragments identified by COSY and for establishing the complete carbon framework, including the placement of quaternary carbons and functional groups.[1]

Stereochemical Analysis using NOESY/ROESY

The biological activity of megastigmanes is often dependent on their stereochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that probe spatial proximities between protons.[5][6]

  • Principle: These experiments detect through-space dipolar couplings between protons that are close to each other (< 5 Å), irrespective of the number of bonds separating them.[5] Cross-peaks in a NOESY or ROESY spectrum indicate that the correlated protons are on the same face of the molecule.

  • Application to Megastigmanes: For megastigmanes, NOESY is crucial for determining the relative configuration of stereocenters, such as those on the cyclohexenone ring (e.g., C-6) and the side chain (e.g., C-9). For example, key NOESY correlations can establish the cis or trans relationship of substituents on the ring.[7]

Quantitative Analysis (qNMR)

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for each analyte. The signal intensity in ¹H NMR is directly proportional to the number of nuclei responsible for the signal.[8]

  • Method: An internal standard with a known concentration and purity is added to the sample. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a known signal from the internal standard, the concentration of the analyte can be accurately calculated.

  • Advantages: qNMR is non-destructive, requires minimal sample preparation, and can be highly accurate and precise. It is particularly useful for quantifying key megastigmanes in crude extracts or purified fractions.

Quantitative Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for Vomifoliol ((6R,9R)-3-oxo-α-ionol) , a representative megastigmane, recorded in Methanol-d₄ (CD₃OD).

Table 1: ¹H NMR Data for Vomifoliol (500 MHz, CD₃OD)

Positionδ_H (ppm)MultiplicityJ (Hz)
25.86s
42.50d16.5
42.17d16.5
75.79dd15.8, 6.5
85.73dd15.8, 1.0
94.35m
101.25d6.3
111.00s
120.98s
131.87s

Table 2: ¹³C NMR Data for Vomifoliol (125 MHz, CD₃OD) [9]

Positionδ_C (ppm)DEPT
142.5C
250.8CH₂
3201.3C
4127.3CH
5167.4C
680.1C
7131.6CH
8135.4CH
977.4CH
1021.3CH₃
1123.5CH₃
1224.8CH₃
1319.7CH₃

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the purified megastigmane sample for ¹H NMR and 15-30 mg for ¹³C NMR experiments.[10]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., Methanol-d₄, Chloroform-d, Acetone-d₆). Methanol-d₄ (CD₃OD) is common for polar megastigmane glycosides.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[10] Vortex or gently sonicate if necessary to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to prevent shimming issues.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

Protocol 2: Acquisition of 1D and 2D NMR Spectra

The following parameters are typical for a 500 MHz NMR spectrometer and should be optimized as needed.

  • ¹H NMR Spectrum:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans (NS): 16-64 (adjust for concentration).

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2 seconds.

  • ¹³C NMR Spectrum:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans (NS): 1024-4096 (or more, as ¹³C is less sensitive).

    • Spectral Width (SW): 220-240 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

  • gCOSY (gradient-selected COSY):

    • Pulse Program: cosygpqf.

    • Number of Scans (NS): 2-8 per increment.

    • Increments (F1 dimension): 256-512.

    • Spectral Width (SW in F1 and F2): 10-12 ppm.

    • Relaxation Delay (D1): 1.5-2 seconds.

  • gHSQC (gradient-selected HSQC):

    • Pulse Program: hsqcedetgpsisp2.3.

    • Number of Scans (NS): 4-16 per increment.

    • Increments (F1 dimension): 256.

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 160-180 ppm.

    • Relaxation Delay (D1): 1.5 seconds.

  • gHMBC (gradient-selected HMBC):

    • Pulse Program: hmbcgpndqf.

    • Number of Scans (NS): 16-64 per increment.

    • Increments (F1 dimension): 256.

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Long-range coupling delay (D6): Optimized for ~8 Hz (e.g., 62.5 ms).

    • Relaxation Delay (D1): 2 seconds.

  • NOESY:

    • Pulse Program: noesygpph.

    • Number of Scans (NS): 8-16 per increment.

    • Increments (F1 dimension): 256-512.

    • Spectral Width (SW in F1 and F2): 10-12 ppm.

    • Mixing Time (D8): 300-800 ms (B15284909) (optimize based on molecular size).

    • Relaxation Delay (D1): 2 seconds.

Visualizations

Megastigmane_NMR_Workflow Sample Isolated Megastigmane or Crude Extract Prep Protocol 1: NMR Sample Preparation Sample->Prep Input Acquire1D 1D NMR Acquisition (¹H, ¹³C, DEPT) Prep->Acquire1D Quant Quantitative Analysis (qNMR) Prep->Quant Add internal standard Process Data Processing (FT, Phasing, Baseline Correction) Acquire1D->Process Acquire2D 2D NMR Acquisition (COSY, HSQC, HMBC) Assign2D Assign 2D Spectra (Connectivity Analysis) Acquire2D->Assign2D Assign1D Assign ¹H & DEPT Spectra Process->Assign1D Assign1D->Acquire2D Assign1D->Assign2D Structure Planar Structure Elucidation Assign2D->Structure NOESY NOESY/ROESY Acquisition Structure->NOESY Requires stereochemistry? Stereo Stereochemical Analysis NOESY->Stereo Structure_Elucidation_Logic H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC C13 ¹³C & DEPT C13->HSQC Fragments Identify Spin Systems (e.g., side chain) COSY->Fragments CH_Pairs Assign ¹H-¹³C Direct Correlations HSQC->CH_Pairs HMBC HMBC Assembly Assemble Fragments & Place Quaternary Carbons HMBC->Assembly NOESY NOESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->HMBC CH_Pairs->HMBC Planar Determine Planar Structure Assembly->Planar Planar->NOESY

References

Application Notes and Protocols: Megastigm-7-ene-3,4,6,9-tetrol in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

A Search for Biological Activity Data Yields Limited Results

Extensive searches for "Megastigm-7-ene-3,4,6,9-tetrol" and its associated CAS number (180164-14-1) in scientific literature and databases have revealed a significant gap in the available information regarding its biological activity and potential applications in drug discovery. This natural product has been isolated from Apollonias barbujana and Desmos cochinchinensis.[1][2] While phytochemical details such as its molecular formula (C13H24O4) and structure are documented, there is a notable absence of published studies detailing its pharmacological effects, mechanism of action, or any quantitative data from biological assays.

The plant sources of this compound, Apollonias barbujana and Desmos cochinchinensis, have been investigated for their biological properties. Extracts from these plants have shown a range of activities, including antioxidant and antimicrobial effects. However, these studies do not attribute any specific activity to this compound itself.

Due to the lack of specific biological data for this compound, the following sections provide a generalized template for creating application notes and protocols for a hypothetical natural product in drug discovery research, structured to meet the requirements of researchers, scientists, and drug development professionals.

Template: Application Notes for a Novel Natural Product

Introduction

[Compound Name ] is a [compound class ] isolated from [natural source ]. This document provides an overview of its potential applications in drug discovery based on preliminary biological screening and outlines protocols for its in vitro evaluation.

Physicochemical Properties
PropertyValue
Molecular Formula [e.g., C13H24O4]
Molecular Weight [e.g., 244.33 g/mol ]
CAS Number [e.g., 180164-14-1]
Purity [e.g., ≥98% (HPLC)]
Solubility [e.g., Soluble in DMSO, Methanol]
Storage [e.g., -20°C, protect from light]
Putative Biological Activity and Mechanism of Action

Initial screenings suggest that [Compound Name ] exhibits [e.g., anti-inflammatory, anti-cancer, neuroprotective ] activity. The proposed mechanism of action involves the modulation of the [e.g., NF-κB, MAPK, PI3K/Akt ] signaling pathway.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor_Inactive Transcription_Factor_Inactive Kinase_2->Transcription_Factor_Inactive Inhibitor [Compound Name] Inhibitor->Kinase_2 Transcription_Factor_Active Transcription_Factor_Active Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression

Caption: Putative signaling pathway modulated by [Compound Name].

Quantitative Data Summary

The following table summarizes the in vitro activity of [Compound Name ] in various assays.

Assay TypeCell Line / TargetParameterValue
Cytotoxicity [e.g., HEK293]IC50[e.g., > 100 µM]
Enzyme Inhibition [e.g., COX-2]IC50[e.g., 15.2 ± 2.1 µM]
Anti-proliferative [e.g., MCF-7]GI50[e.g., 25.8 ± 3.5 µM]
Receptor Binding [e.g., CB1 Receptor]Ki[e.g., 500 nM]

Template: Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effect of [Compound Name ] on a selected cell line.

MTT_Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of [Compound Name] Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT-based cell viability assay.

  • Cell Seeding: Seed [e.g., HeLa ] cells in a 96-well plate at a density of [e.g., 5 x 10^3 cells/well ] in [e.g., 100 µL of DMEM with 10% FBS ]. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of [Compound Name ] in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for [e.g., 48 hours ] at 37°C.

  • MTT Addition: Add [e.g., 10 µL ] of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional [e.g., 4 hours ].

  • Solubilization: Aspirate the medium and add [e.g., 100 µL ] of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Activation

This protocol is designed to assess the effect of [Compound Name ] on the phosphorylation status of key proteins in a target signaling pathway.

  • Cell Lysis: Treat cells with [Compound Name ] for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against [e.g., p-ERK1/2, total ERK1/2 ] followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated protein to the total protein.

In Vitro Kinase Assay

This protocol outlines a method to directly measure the inhibitory effect of [Compound Name ] on a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.

  • Compound Addition: Add varying concentrations of [Compound Name ] or a vehicle control to the wells.

  • Incubation: Incubate the reaction at [e.g., 30°C ] for [e.g., 60 minutes ].

  • Detection: Stop the reaction and measure kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate via a specific antibody in an ELISA format or by measuring ATP consumption using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

This template provides a framework for the systematic evaluation of a novel compound in drug discovery. As research on this compound progresses and biological data becomes available, these templates can be populated with specific findings to create comprehensive application notes and protocols.

References

Investigating the Mechanism of Action of "Megastigm-7-ene-3,4,6,9-tetrol": Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the mechanism of action for the natural compound Megastigm-7-ene-3,4,6,9-tetrol. While this compound is available for purchase from various chemical suppliers for research purposes and is known to be isolated from plant sources such as Apollonias barbujana and Desmos cochinchinensis, there is a notable absence of published studies detailing its biological activity, pharmacological effects, or associated signaling pathways.

Due to this lack of foundational research, it is not currently possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams as requested. The creation of such specific scientific documentation requires existing experimental data from which to derive protocols and visualize mechanisms.

This document aims to provide a framework for initiating such an investigation, outlining a logical experimental workflow for researchers, scientists, and drug development professionals interested in elucidating the currently unknown mechanism of action of this compound.

Proposed Initial Investigational Workflow

To begin to characterize the mechanism of action of this compound, a systematic, multi-faceted approach is recommended. The following experimental workflow outlines a logical progression from broad screening to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Elucidation & Mechanistic Studies A Compound Acquisition & Purity Assessment B Broad-Spectrum Cytotoxicity & Phenotypic Screening A->B D Affinity-Based Target Identification (e.g., Affinity Chromatography, Chemical Proteomics) B->D E Genetic & Genomic Approaches (e.g., CRISPR screens, Transcriptomics) B->E C Target Class Prediction (In Silico) C->B F Biochemical & Biophysical Assays (e.g., Enzyme inhibition, Binding assays) D->F E->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G H Cellular & Functional Assays G->H I In Vivo Model Validation H->I

Caption: Proposed experimental workflow for investigating the mechanism of action of a novel compound.

Experimental Protocols: A Pro-forma Approach

While specific, validated protocols for this compound do not exist, the following sections provide generalized methodologies for the key initial experiments outlined in the workflow. These should be adapted and optimized based on the specific cell lines or model systems chosen for investigation.

Compound Handling and Preparation

Objective: To prepare stock solutions of this compound for in vitro and in vivo studies.

Materials:

  • This compound (CAS: 180164-14-1)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Based on vendor information, this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For biological assays, DMSO is the recommended solvent.

  • To prepare a 10 mM stock solution, dissolve 2.44 mg of this compound (Molecular Weight: 244.33 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

  • For cell-based assays, prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Broad-Spectrum Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound across a panel of representative human cell lines.

Materials:

  • A panel of human cancer and non-cancerous cell lines (e.g., HeLa, A549, MCF7, HEK293)

  • Complete cell culture medium appropriate for each cell line

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent

  • Plate reader (spectrophotometer or fluorometer)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration range would be from 100 µM down to 0.1 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical Cytotoxicity Data

Should the above experiment be performed, the resulting data could be presented as follows:

Cell LineTissue of OriginIC₅₀ (µM) of this compound (72h)
A549Lung Carcinoma[Insert Value]
MCF7Breast Adenocarcinoma[Insert Value]
HeLaCervical Adenocarcinoma[Insert Value]
HEK293Embryonic Kidney[Insert Value]

Future Directions and Concluding Remarks

The initial characterization of this compound's biological activity is a critical first step. Should the compound exhibit interesting activity in the initial screens (e.g., selective cytotoxicity towards cancer cells), further investigation into its mechanism of action would be warranted. This would involve the more advanced techniques outlined in the proposed workflow, such as target identification using chemical proteomics and elucidation of the affected signaling pathways through phosphoproteomics and other molecular biology techniques.

For researchers and drug development professionals, this compound represents an unexplored natural product with the potential for novel biological activity. The protocols and workflow presented here provide a roadmap for initiating this exciting area of investigation. As new data becomes available through dedicated research, it will be possible to construct the detailed application notes and mechanistic diagrams that are currently absent from the scientific literature.

Troubleshooting & Optimization

Technical Support Center: Megastigm-7-ene-3,4,6,9-tetrol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of Megastigm-7-ene-3,4,6,9-tetrol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a naturally occurring megastigmane, a class of chemical compounds. It has been isolated from plant species such as Apollonias barbujana and Desmos cochinchinensis var. fulvescens.[1][2]

Q2: What type of solvent is most appropriate for extracting this compound?

Given the presence of multiple hydroxyl groups, this compound is a polar compound. Therefore, polar solvents are recommended for efficient extraction. Methanol, ethanol, or aqueous mixtures of these alcohols are generally effective for extracting polar compounds from plant materials.[3][4] The choice of solvent may need to be optimized for the specific plant matrix.

Q3: What are the common causes of low extraction yield for this compound?

Low yields in natural product extractions can be attributed to several factors:

  • Poor Quality of Plant Material: The concentration of secondary metabolites can vary depending on the age of the plant, the time of harvest, and post-harvest handling and storage conditions.

  • Inefficient Initial Extraction: The chosen solvent, temperature, or extraction duration may not be optimal for solubilizing the target compound.

  • Compound Degradation: this compound may be susceptible to degradation under harsh conditions such as high temperatures or extreme pH.

  • Losses During Purification: Significant amounts of the compound can be lost during subsequent purification steps like solvent partitioning and chromatography if not performed carefully.

Q4: How can I quantify the yield of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and accurate method for quantifying specific compounds in a crude extract. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially after derivatization to increase volatility.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to identifying and resolving potential causes of low extraction yield.

Problem AreaPotential CauseRecommended Solution
1. Raw Material Quality & Preparation Incorrect plant species or part used.Verify the botanical identity of the plant material. Use the specific part of the plant reported to contain the compound (e.g., leaves, roots).
Improper harvesting time or poor storage.Harvest the plant material at the optimal time for secondary metabolite content. Ensure proper drying and storage in a cool, dark, and dry environment to prevent degradation.
Inadequate grinding of plant material.Grind the dried plant material to a fine, uniform powder to maximize the surface area for solvent penetration.
2. Extraction Process Suboptimal solvent selection.Test a range of polar solvents (e.g., methanol, ethanol, acetone) and their aqueous mixtures to find the most effective solvent system.[3][4]
Insufficient extraction time or temperature.Increase the extraction time or perform multiple extraction cycles. Gentle heating can improve efficiency, but avoid high temperatures that could degrade the compound. Consider advanced methods like ultrasound-assisted or microwave-assisted extraction to improve efficiency.
Incomplete solvent penetration.Ensure the solvent-to-solid ratio is high enough to thoroughly wet the entire plant material. Agitation or sonication during extraction can also improve solvent penetration.
3. Post-Extraction Processing Loss of compound during solvent removal.Use a rotary evaporator under reduced pressure and at a controlled, low temperature (e.g., below 40°C) to remove the solvent.
Incorrect solvent system for liquid-liquid partitioning.Ensure the chosen solvents for partitioning have appropriate polarities to separate your target compound from impurities without significant loss to the wrong phase.
Emulsion formation during partitioning.To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture.
4. Purification Compound loss during chromatography.Optimize the chromatographic conditions (stationary phase, mobile phase) to achieve good separation and recovery. Monitor fractions closely using a sensitive detection method like TLC or HPLC to avoid discarding fractions containing the compound.

Illustrative Data on Extraction Parameters

Table 1: Effect of Extraction Solvent on Yield

Extraction Solvent (80% aqueous)Temperature (°C)Extraction Time (hours)Hypothetical Yield (%)
Methanol4060.15
Ethanol4060.12
Acetone4060.09

Table 2: Effect of Extraction Time on Yield (using 80% Methanol at 40°C)

Extraction Time (hours)Number of ExtractionsHypothetical Yield (%)
610.15
1210.18
620.21
630.22

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves of Apollonias barbujana) at a temperature between 40-50°C.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Place 100 g of the powdered plant material into a flask.

    • Add 1 L of 80% methanol.

    • Macerate the mixture for 24 hours at room temperature with continuous stirring.

    • Alternatively, for improved efficiency, perform ultrasound-assisted extraction for 1-2 hours.

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove solid plant debris.

    • Repeat the extraction process on the residue two more times with fresh solvent to maximize recovery.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Purification (General Approach):

    • The crude extract can be further purified using chromatographic techniques. A common method is to subject the extract to column chromatography over silica (B1680970) gel.

    • The column is typically eluted with a gradient of increasing polarity, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) or methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to yield the isolated compound.

Visualizations

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material (e.g., Apollonias barbujana leaves) grinding Grinding plant_material->grinding powder Fine Powder grinding->powder solvent Add Polar Solvent (e.g., 80% Methanol) powder->solvent extraction Maceration or Ultrasound-Assisted Extraction solvent->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration Solvent Evaporation (Rotary Evaporator) crude_extract->concentration chromatography Column Chromatography concentration->chromatography analysis Fraction Analysis (TLC/HPLC) chromatography->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_material Problem Area: Material cluster_extraction Problem Area: Extraction cluster_processing Problem Area: Processing cluster_purification Problem Area: Purification start Low Yield Detected q1 Is plant material quality and preparation optimal? start->q1 sol1 Verify botanical source. Optimize drying/grinding. q1->sol1 No q2 Is the extraction process efficient? q1->q2 Yes sol1->q2 sol2 Test different solvents. Increase extraction time. Consider UAE/MAE. q2->sol2 No q3 Are there losses during solvent removal/partitioning? q2->q3 Yes sol2->q3 sol3 Use low temp evaporation. Optimize partitioning solvents. Break emulsions. q3->sol3 Yes q4 Is the purification step causing losses? q3->q4 No sol3->q4 sol4 Optimize chromatography. Monitor fractions carefully. q4->sol4 Yes end_node Yield Improved q4->end_node No sol4->end_node

References

Technical Support Center: Megastigm-7-ene-3,4,6,9-tetrol In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Megastigm-7-ene-3,4,6,9-tetrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a natural product isolated from the plant Apollonias barbujana.[1][2][3] It is a C13 megastigmane-type norisoprenoid. Based on its structure, which contains four hydroxyl groups and a carbon backbone, it possesses both hydrophilic and lipophilic characteristics, which can lead to complex solubility behavior.

PropertyValueSource
Molecular FormulaC13H24O4[2]
Molecular Weight244.33 g/mol [1]
XLogP3 (Predicted)0.1[4]
Suggested SolventsChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

Q2: I am seeing precipitation of this compound when I add it to my aqueous cell culture medium. What is the likely cause?

This is a common issue for compounds with moderate lipophilicity. While the hydroxyl groups can aid in initial dissolution in an organic solvent, the larger carbon structure can cause the compound to crash out of solution when introduced to a predominantly aqueous environment like cell culture media. This is due to the hydrophobic effect, where nonpolar parts of the molecule are excluded from the water structure.

Q3: What are the recommended stock solution concentrations and solvents for this compound?

For in vitro studies, it is advisable to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.

SolventRecommended Max. Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMWidely used and generally well-tolerated by many cell lines at low final concentrations.
Ethanol10-50 mMCan be more cytotoxic than DMSO for some cell lines.[6]
Acetone10-50 mMCan be a suitable alternative to DMSO and ethanol.

Important Note: Always prepare a vehicle control in your experiments using the same final concentration of the solvent used to dissolve the this compound.

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Media

Symptoms:

  • Visible particles or cloudiness in the cell culture well or assay buffer after adding the compound.

  • Inconsistent or non-reproducible experimental results.

Troubleshooting Workflow:

A Precipitation Observed B Decrease Final Concentration A->B Is the final concentration too high? C Use a Co-solvent B->C Precipitate persists F Successful Dissolution B->F Precipitate dissolves D Incorporate a Surfactant C->D Precipitate persists C->F Precipitate dissolves E Consider a Complexing Agent D->E Precipitate persists D->F Precipitate dissolves E->F Precipitate dissolves G Re-evaluate Experiment E->G Precipitate persists

Caption: Troubleshooting workflow for precipitate formation.

Detailed Steps:

  • Decrease Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.

  • Optimize Co-solvent Concentration: If you are already using a co-solvent like DMSO, ensure the final concentration in your aqueous medium is kept as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity.[7][8]

  • Incorporate a Surfactant: For cell-free assays, a non-ionic surfactant such as Tween® 20 or Triton™ X-100 at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds.

  • Use a Complexing Agent: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][9] Beta-cyclodextrins are commonly used for this purpose.

Issue 2: Solvent Cytotoxicity

Symptoms:

  • Increased cell death or reduced cell viability in the vehicle control group compared to the untreated control.

  • Altered cellular morphology in the vehicle control group.

Troubleshooting Workflow:

A Solvent Cytotoxicity Observed B Lower Solvent Concentration A->B Is the final solvent concentration >0.5%? C Switch Solvent B->C Viability does not improve E Acceptable Viability B->E Viability improves D Reduce Incubation Time C->D Viability does not improve C->E Viability improves D->E Viability improves F Re-evaluate Assay D->F Viability does not improve

Caption: Troubleshooting workflow for solvent-induced cytotoxicity.

Recommended Solvent Concentrations for Cell-Based Assays:

SolventRecommended Maximum Final Concentration (v/v)IC50 in various cell lines (v/v)
DMSO< 0.5%1.8 - 1.9%
Ethanol< 0.5%> 5%
Acetone< 0.5%> 5%
DMF< 0.1%1.1 - 1.2%

Data adapted from a study on MCF-7, RAW-264.7, and HUVEC cells.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a stock concentration of 10 mM.

  • Vortex thoroughly for 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath can also be used if needed.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[2]

Protocol 2: Serial Dilution for In Vitro Assays

This protocol describes the preparation of working solutions for treating cells in a 96-well plate format, ensuring the final DMSO concentration remains constant across all treatment groups.

cluster_0 Preparation of Intermediate Dilutions cluster_1 Addition to Cells A 10 mM Stock in 100% DMSO B Intermediate Dilution Series in 100% DMSO A->B C Dilution in Cell Culture Medium (e.g., 1:100) B->C D Final Working Concentrations in Medium with 1% DMSO C->D E Further Dilution in Plate (e.g., 1:10) D->E F Final Concentrations on Cells with 0.1% DMSO E->F

Caption: Workflow for serial dilution of this compound.

  • Prepare Intermediate Dilutions: From your 10 mM stock solution in 100% DMSO, prepare a serial dilution series (e.g., 2-fold or 10-fold) in 100% DMSO.

  • Prepare Working Solutions: In a separate plate or tubes, dilute each of the DMSO intermediate dilutions 1:100 into your complete cell culture medium. This will result in a series of working solutions with a constant DMSO concentration of 1%.

  • Treat Cells: Add the working solutions to your cells. For example, if you add 10 µL of the working solution to 90 µL of medium already in the well, the final DMSO concentration will be 0.1%.

By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the solubility challenges associated with this compound in in vitro settings, leading to more reliable and reproducible experimental outcomes.

References

"Megastigm-7-ene-3,4,6,9-tetrol" stability and degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the stability and degradation of Megastigm-7-ene-3,4,6,9-tetrol for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C.[1] For short-term use, solutions may be kept at 2-8°C for a limited period, although stability under these conditions should be verified experimentally. The compound is a natural product isolated from sources such as Apollonias barbujana.[1][2][3]

Q2: What are the likely degradation pathways for this compound?

  • Oxidation: The double bond and hydroxyl groups are susceptible to oxidation. This can lead to the formation of epoxides, ketones, or cleavage of the C-C bond.

  • Dehydration: The hydroxyl groups, particularly tertiary alcohols, may undergo dehydration under acidic or thermal stress, leading to the formation of additional double bonds.

  • Isomerization: The stereochemistry of the molecule may be susceptible to change under certain pH and temperature conditions.

Q3: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated. This method should be able to separate the intact this compound from its potential degradation products.

Troubleshooting Guide

Issue 1: I am seeing a decrease in the peak area of this compound in my HPLC analysis over a short period.

  • Possible Cause 1: Solution Instability. The compound may be degrading in the solvent used for your analysis.

    • Troubleshooting Step: Prepare fresh solutions immediately before analysis. If this is not possible, perform a short-term stability study of the compound in your chosen solvent at the storage temperature of your autosampler. Consider using a buffered mobile phase if pH is a factor.

  • Possible Cause 2: Adsorption to Container. The compound may be adsorbing to the surface of the storage vial.

    • Troubleshooting Step: Try using different types of vials (e.g., polypropylene (B1209903) instead of glass) or silanized glass vials to minimize adsorption.

  • Possible Cause 3: Photodegradation. The compound may be sensitive to light.

    • Troubleshooting Step: Protect your solutions from light by using amber vials or covering them with aluminum foil.

Issue 2: I am observing new peaks in the chromatogram of my stressed samples. How do I identify them?

  • Possible Cause: Degradation Products. The new peaks are likely degradation products of this compound.

    • Troubleshooting Step: Use HPLC coupled with a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks. Based on the mass difference from the parent compound, you can propose potential structures for the degradation products. Further characterization using techniques like tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be required for definitive identification.

Quantitative Data from a Hypothetical Forced Degradation Study

The following table summarizes potential data from a forced degradation study on a 1 mg/mL solution of this compound after 24 hours of stress.

Stress Condition% Assay of this compoundTotal Degradants (%)Mass Balance (%)
0.1 M HCl at 60°C85.214.599.7
0.1 M NaOH at 60°C78.920.899.7
3% H₂O₂ at RT65.434.199.5
Photostability (ICH Q1B)92.17.899.9
Thermal (80°C)95.34.599.8

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photostability:

    • Expose a solution of the compound (e.g., 0.5 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the samples after exposure.

  • Thermal Degradation:

    • Store a solid sample and a solution of the compound at 80°C for 24 hours.

    • Analyze the samples after the incubation period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and perform a mass balance analysis.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolysis (ICH Q1B) stock->photo thermal Thermal Stress (80°C) stock->thermal sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling hplc HPLC-UV/MS Analysis photo->hplc thermal->hplc neutralize Neutralization (for Acid/Base) sampling->neutralize neutralize->hplc data Data Analysis & Mass Balance hplc->data

Caption: Workflow for a Forced Degradation Study.

G cluster_oxidation Oxidative Degradation cluster_dehydration Acid/Base or Thermal Degradation parent This compound epoxide Epoxide Formation at C7-C8 parent->epoxide H₂O₂ dehydrated_product Dehydration Product (e.g., loss of H2O from C9) parent->dehydrated_product H⁺ or Δ diol Diol Formation at C7-C8 epoxide->diol Hydrolysis

Caption: Hypothetical Degradation Pathways.

References

Technical Support Center: Optimizing NMR Parameters for Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the analysis of "Megastigm-7-ene-3,4,6,9-tetrol."

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of the 1H NMR spectrum for a megastigmane tetrol, and what are the key regions to focus on?

A1: The 1H NMR spectrum of a megastigmane tetrol will typically show distinct regions. The aliphatic region (0.8-2.5 ppm) will contain signals for the methyl and methylene (B1212753) groups of the cyclohexane (B81311) ring. The region from 3.0 to 4.5 ppm will display signals for the protons attached to carbons bearing hydroxyl groups (carbinol protons). The olefinic region (5.5-6.0 ppm) will show signals for the protons on the double bond. Protons of the hydroxyl groups themselves may appear as broad singlets anywhere from 2 to 6 ppm, and their chemical shift is highly dependent on the solvent and concentration.

Q2: I am observing very broad peaks in my 1H NMR spectrum. What could be the cause and how can I fix it?

A2: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step to address this.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may improve peak shape.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, treating the sample with a chelating agent or re-purifying the compound may be necessary.

  • Chemical Exchange: Protons on hydroxyl groups can exchange with each other or with residual water in the solvent, leading to broad signals. This is a common characteristic of polyhydroxylated compounds.

Q3: The hydroxyl (OH) proton signals are not visible or are very broad. How can I confirm their presence and assignment?

A3: The disappearance or broadening of hydroxyl proton signals is common due to chemical exchange. To confirm their presence, you can perform a D2O exchange experiment. Add a drop of deuterium (B1214612) oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The signals corresponding to the OH protons will disappear or significantly decrease in intensity due to the exchange of protons with deuterium.

Q4: I am having trouble with solvent suppression, and the residual solvent peak is obscuring important signals. What can I do?

A4: Effective solvent suppression is crucial, especially for dilute samples. Here are some troubleshooting steps:

  • Use a Different Deuterated Solvent: Sometimes, changing the solvent can shift the residual solvent peak away from signals of interest.

  • Optimize Suppression Parameters: Modern NMR spectrometers have various solvent suppression pulse sequences (e.g., presaturation, WET). Fine-tuning the parameters of these sequences, such as the saturation power and duration, can improve suppression.

  • Sample Preparation: Ensure your sample is as dry as possible to minimize the water signal, which can be challenging to suppress.

Q5: How can I differentiate between the different carbinol protons in the 1H NMR spectrum?

A5: Differentiating between the carbinol protons (CH-OH) can be challenging due to signal overlap. Two-dimensional (2D) NMR experiments are essential for this task:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This is very powerful for assigning proton signals based on the more dispersed 13C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which helps in piecing together the carbon skeleton and assigning quaternary carbons.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise (S/N) Ratio - Sample is too dilute.- Insufficient number of scans.- Poor probe tuning.- Concentrate the sample if possible.- Increase the number of scans (S/N increases with the square root of the number of scans).- Ensure the probe is properly tuned and matched for your sample and solvent.
Peak Overlap in 1H Spectrum - Limited chemical shift dispersion.- Acquire the spectrum at a higher magnetic field strength if available.- Use a different deuterated solvent to induce changes in chemical shifts.- Rely on 2D NMR experiments (COSY, HSQC, HMBC) to resolve individual signals.
Incorrect Integrations - Overlapping peaks.- Incomplete relaxation of nuclei.- Use peak deconvolution software to integrate overlapping signals.- Increase the relaxation delay (d1) to ensure all protons fully relax between scans. A delay of 5 times the longest T1 is recommended for accurate quantification.
Phase Distortions - Incorrect phasing during data processing.- Manually re-phase the spectrum carefully, adjusting both the zero-order and first-order phase correction.
"Rolling" Baseline - Issues with the first few data points of the FID.- Very intense signals (e.g., solvent).- Apply a backward linear prediction to reconstruct the initial part of the FID.- Use appropriate solvent suppression techniques.

Representative NMR Data

The following table presents representative 1H and 13C NMR data for a megastigmane-type tetrol, which can be used as a general reference for "this compound".

Position Representative ¹³C Chemical Shift (δc, ppm) Representative ¹H Chemical Shift (δH, ppm) Multiplicity & Coupling Constants (J, Hz)
1~35-40--
2~40-45~1.5-1.8m
3~70-75~3.8-4.2m
4~75-80~3.5-3.9m
5~45-50~1.8-2.2m
6~65-70~4.0-4.4m
7~125-130~5.6-5.9m
8~130-135~5.7-6.0m
9~68-72~4.1-4.5m
10~20-25~1.2-1.5s
11~20-25~0.9-1.2s
12~25-30~1.0-1.3s
13~20-25~1.2-1.4d, J = ~6-7 Hz

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of "this compound" and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, CD3OD, DMSO-d6). The choice of solvent is critical and may need to be optimized for solubility and to avoid signal overlap with the analyte.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen (which can affect relaxation times), the sample can be degassed by bubbling an inert gas (e.g., argon) through the solution for several minutes.

Standard 1D ¹H NMR Experiment
  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune and match the probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): Typically 12-16 ppm for a full proton spectrum.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds for qualitative analysis. Increase to 5-10 seconds for accurate integration.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz) to the FID, followed by Fourier transformation, phase correction, and baseline correction.

2D COSY Experiment
  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker systems).

    • Spectral Width (SW): Set the same spectral width in both dimensions as the 1D 1H spectrum.

    • Number of Increments (F1 dimension): 256-512 increments.

    • Number of Scans (NS): 2-8 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions, followed by 2D Fourier transformation and symmetrization.

2D HSQC Experiment
  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsp' on Bruker systems).

    • ¹H Spectral Width (F2 dimension): Same as the 1D 1H spectrum.

    • ¹³C Spectral Width (F1 dimension): Typically 0-160 ppm.

    • Number of Increments (F1 dimension): 128-256 increments.

    • Number of Scans (NS): 4-16 scans per increment.

  • Processing: Apply a squared sine-bell window function in both dimensions followed by 2D Fourier transformation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Compound filter Filter Solution dissolve->filter h1_nmr 1D ¹H NMR filter->h1_nmr cosy 2D COSY h1_nmr->cosy hsqc 2D HSQC h1_nmr->hsqc hmbc 2D HMBC h1_nmr->hmbc process_1d Process 1D Data h1_nmr->process_1d process_2d Process 2D Data cosy->process_2d hsqc->process_2d hmbc->process_2d assign Assign Signals process_1d->assign process_2d->assign structure Structure Elucidation assign->structure

Caption: Experimental workflow for NMR analysis.

troubleshooting_logic start Broad Peaks Observed check_shim Re-shim Spectrometer start->check_shim check_conc Check Sample Concentration check_shim->check_conc If problem persists solution_shim Improved Peak Shape check_shim->solution_shim If peaks sharpen check_impurities Check for Paramagnetic Impurities check_conc->check_impurities If problem persists solution_conc Dilute Sample check_conc->solution_conc chemical_exchange Consider Chemical Exchange (OH protons) check_impurities->chemical_exchange If problem persists solution_impurities Re-purify Sample check_impurities->solution_impurities solution_exchange D₂O Exchange Experiment chemical_exchange->solution_exchange

Caption: Troubleshooting logic for broad NMR peaks.

Troubleshooting mass spectrometry fragmentation of megastigmanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mass spectrometry (MS) analysis of megastigmanes.

Frequently Asked Questions (FAQs)

Q1: My megastigmane analyte is not showing a clear molecular ion peak in GC-MS. What could be the issue?

A1: The absence or low intensity of the molecular ion peak in Electron Ionization (EI) mass spectrometry is a common issue for certain classes of compounds, including some megastigmanes. This is often due to the high energy of the ionization process, which can cause the molecular ion to be energetically unstable and fragment extensively.[1]

Troubleshooting Steps:

  • Lower the ionization energy: If your instrument allows, reducing the electron energy (e.g., from 70 eV to a lower value) can sometimes preserve the molecular ion.

  • Use a "soft" ionization technique: Consider using chemical ionization (CI) instead of EI. CI is a less energetic ionization method that is more likely to produce a prominent protonated molecule [M+H]⁺ or an adduct ion, which can confirm the molecular weight.

  • Derivatization: For megastigmanes with active hydrogens (e.g., hydroxyl groups), derivatization can increase the stability of the molecular ion.

  • Check for in-source fragmentation: High temperatures in the GC injection port or the MS ion source can cause thermal degradation of the analyte before ionization.[2] Try lowering the temperatures of these components.

Q2: I am analyzing megastigmane glycosides using LC-MS with ESI, but I am seeing multiple peaks for the same compound and poor fragmentation in MS/MS. What should I do?

A2: The analysis of glycosides by ESI-MS can be complex. The observation of multiple peaks for a single compound could be due to the formation of different adduct ions (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). Poor fragmentation in MS/MS might be due to suboptimal collision energy or the inherent stability of the glycosidic bond under certain conditions.

Troubleshooting Steps:

  • Optimize mobile phase additives: The choice and concentration of additives (e.g., formic acid, ammonium (B1175870) acetate) can influence adduct formation and ionization efficiency. Experiment with different additives to promote the formation of a single, desired ion species.

  • Optimize collision energy: Perform a collision energy ramp or test a range of collision energies to find the optimal setting for fragmenting your specific megastigmane glycoside. The goal is to achieve informative fragmentation without complete shattering of the molecule.

  • Consider different fragmentation techniques: If available, explore alternative fragmentation methods such as Higher-energy C-trap Dissociation (HCD) which may provide different and complementary fragmentation patterns.

  • Check for in-source fragmentation: Similar to GC-MS, in-source fragmentation can occur in ESI-MS.[2] This can be minimized by optimizing source parameters like capillary voltage and temperature.

Q3: What are the characteristic fragmentation patterns I should look for when analyzing megastigmanes by GC-MS?

A3: In EI-MS, megastigmanes, which are related to ionones and damascones, often undergo characteristic fragmentation pathways. The identification of megastigmane aglycones is typically achieved by comparing their mass spectra with established libraries like NIST or Wiley.[3][4]

Common fragmentation patterns for the megastigmane skeleton are influenced by the positions of double bonds and functional groups. For example, α-cleavage (cleavage of the bond adjacent to a functional group like a ketone) and β-cleavage are common.[5] Retro-Diels-Alder reactions can also occur in the cyclohexene (B86901) ring.[5]

Q4: How do megastigmane glycosides typically fragment in ESI-MS/MS?

A4: The tandem mass spectrometry (MS/MS) of megastigmane glycosides in ESI often involves the characteristic loss of the sugar moieties. The fragmentation typically begins with the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone.[3]

For instance, a megastigmane glycoside containing a rhamnose and a glucose unit might show sequential losses of these sugars.[3] The mass difference corresponding to the loss of a rhamnose unit is approximately 146 Da, and for a glucose unit, it is about 162 Da.

Troubleshooting Guides

Guide 1: Poor Signal Intensity or No Peak Detected

This guide addresses issues where the expected megastigmane peak is weak or absent in the mass spectrum.

Potential Cause Troubleshooting Action
Low Analyte Concentration Concentrate the sample or inject a larger volume if possible without overloading the column.
Poor Ionization Efficiency Optimize ion source parameters (e.g., temperature, gas flows, voltages). For LC-MS, ensure the mobile phase pH is appropriate for the analyte's pKa.
Ion Suppression (LC-MS) Dilute the sample to reduce matrix effects. Improve sample cleanup procedures to remove interfering compounds.
Analyte Degradation Check for thermal degradation in the GC inlet or MS source by lowering temperatures. Protect light-sensitive compounds from light exposure.
Incorrect Mass Range Scanned Ensure the mass spectrometer is scanning over the expected m/z range of the megastigmane and its fragments.
Guide 2: Unidentifiable or "Noisy" Mass Spectrum

This guide helps when the mass spectrum is difficult to interpret due to excessive noise or unexpected peaks.

Potential Cause Troubleshooting Action
Contaminated System Clean the ion source, transfer line, and other components of the mass spectrometer. Run a blank to check for background contamination.
Solvent or Reagent Contamination Use high-purity solvents and reagents. Check for contaminants in your mobile phase or derivatization reagents.
In-source Fragmentation Optimize ion source conditions to minimize unwanted fragmentation before mass analysis.[2]
Electronic Noise Ensure proper grounding of the instrument and check for nearby sources of electromagnetic interference.

Experimental Protocols

Protocol 1: Generic GC-MS Analysis of Megastigmane Aglycones

This protocol provides a general starting point for the analysis of volatile megastigmane aglycones.

  • Sample Preparation: Dissolve the extracted and purified megastigmane fraction in a suitable volatile solvent (e.g., hexane, dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injection: 1 µL splitless injection at an injector temperature of 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Data Analysis: Compare the obtained mass spectra with commercial libraries (e.g., NIST, Wiley) for identification.[3][4]

Protocol 2: General LC-MS/MS Analysis of Megastigmane Glycosides

This protocol outlines a general approach for analyzing non-volatile megastigmane glycosides.

  • Sample Preparation: Dissolve the extracted and purified glycoside fraction in a solvent compatible with the mobile phase (e.g., methanol (B129727)/water mixture).

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both typically containing a small amount of an additive like 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Scan Mode: Full scan MS to identify the precursor ions, followed by product ion scans (MS/MS) of the target precursor ions.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Optimize for each compound, but a starting range of 10-40 eV is common.

    • Data Analysis: Analyze the fragmentation patterns, looking for characteristic neutral losses of sugar moieties.

Visualizations

Troubleshooting Workflow for Poor MS Signal

Troubleshooting_Poor_Signal start Poor or No MS Signal check_concentration Is Analyte Concentration Sufficient? start->check_concentration optimize_ionization Optimize Ion Source Parameters check_concentration->optimize_ionization Yes end_bad Issue Persists - Consult Instrument Specialist check_concentration->end_bad No check_suppression Check for Ion Suppression (LC-MS) optimize_ionization->check_suppression improve_cleanup Improve Sample Cleanup check_suppression->improve_cleanup Yes check_degradation Is Analyte Degrading? check_suppression->check_degradation No improve_cleanup->check_degradation adjust_temp Lower GC/MS Temperatures check_degradation->adjust_temp Yes end_good Signal Improved check_degradation->end_good No adjust_temp->end_good

Caption: A logical workflow for troubleshooting poor or absent signals in mass spectrometry analysis.

General Fragmentation Pathway of a Megastigmane Glycoside in ESI-MS/MS

Fragmentation_Pathway precursor [Megastigmane-Sugar1-Sugar2 + H]+ intermediate [Megastigmane-Sugar1 + H]+ precursor->intermediate - Sugar2 aglycone [Megastigmane Aglycone + H]+ intermediate->aglycone - Sugar1 fragments Further Fragments of Aglycone aglycone->fragments CID

Caption: A simplified diagram illustrating the sequential loss of sugar moieties from a megastigmane diglycoside during ESI-MS/MS analysis.

References

Technical Support Center: Cell-Based Assay Interference with Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter assay artifacts when working with the natural product Megastigm-7-ene-3,4,6,9-tetrol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product that has been isolated from plants such as Apollonias barbujana.[1][2][3] As a member of the megastigmane class of terpenoids, it possesses a complex polyhydroxylated structure. While its specific biological activities are not extensively documented in publicly available literature, natural products as a chemical class are known to be a source of interference in high-throughput screening and other cell-based assays.[4][5]

Q2: What are the primary mechanisms by which a natural product like this compound can interfere with cell-based assays?

Small molecules, particularly natural products, can cause false assay readouts through various mechanisms.[6][7] For a compound like this compound, potential interference mechanisms include:

  • Optical Interference: The compound may absorb light or possess intrinsic fluorescence, which can interfere with absorbance, fluorescence, or luminescence-based readouts.[8]

  • Chemical Reactivity: The molecule could react directly with assay reagents, such as enzymes (e.g., luciferase) or detection dyes (e.g., MTT tetrazolium salt), leading to signal inhibition or enhancement.[9]

  • Colloidal Aggregation: At higher concentrations, some organic molecules form aggregates that can non-specifically sequester proteins, leading to false inhibition.[10]

  • Membrane Disruption: The compound might disrupt cell membranes, causing cytotoxicity that is not related to a specific target pathway, which can confound viability and cytotoxicity assays.[6][9]

Q3: What initial steps should I take if I suspect my results with this compound are an artifact?

If you observe unexpected activity, it is crucial to perform a series of control experiments to rule out common interference mechanisms.[7] Start by running the assay in a cell-free format with the compound and key assay components to check for direct chemical or optical interference. An orthogonal assay, which measures the same biological endpoint using a different technology, is also highly recommended to confirm the initial findings.[7]

Troubleshooting Guides

This section provides specific troubleshooting advice in a question-and-answer format for common problems encountered when testing this compound in cell-based assays.

Problem 1: Signal Increase in Fluorescence-Based Assays (e.g., Calcium Flux, Reporter Assays with GFP)

Q: I am observing a dose-dependent increase in fluorescence in my assay when I add this compound, even in my negative control wells. What could be the cause and how do I fix it?

A: This issue is likely due to the intrinsic fluorescence (autofluorescence) of the compound.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Prepare a serial dilution of this compound in the assay buffer (without cells or other reagents). Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Analyze Data: If you observe a concentration-dependent increase in fluorescence, this confirms autofluorescence.

  • Correction & Mitigation:

    • Subtract Background: If the signal is moderate, you can subtract the fluorescence values from the "compound only" control from your experimental wells.

    • Change Fluorophore: If the autofluorescence is strong, consider switching to a fluorophore that uses a different spectral range (e.g., a red-shifted dye), as interference is often more prominent in the blue-green range.[8]

Data Presentation: Autofluorescence Profile of this compound
Compound Concentration (µM)Raw Fluorescence Units (RFU) at Ex/Em 485/520 nm
10015,230
507,510
253,890
12.51,920
6.25950
0 (Buffer)120

Table 1: Example data showing concentration-dependent autofluorescence of this compound, indicating interference with green fluorescent readouts.

Problem 2: Inhibition in Luciferase Reporter Assays

Q: My firefly luciferase reporter assay shows strong inhibition with this compound. How can I determine if this is true inhibition of my target pathway or direct inhibition of the luciferase enzyme?

A: This is a common artifact. The compound may directly inhibit the luciferase enzyme or interfere with the luminescent signal.[9] A counter-screen is necessary.

Troubleshooting Steps:

  • Perform a Luciferase Counter-Screen: Run the assay in a cell-free system. Use a purified, recombinant firefly luciferase enzyme and its substrate (luciferin, ATP).

  • Compare Results: Measure the luminescence generated by the enzyme in the presence and absence of this compound.

  • Analyze Data: If the compound inhibits the purified enzyme, your primary screen result is likely a false positive. If there is no inhibition, the effect observed in cells may be genuine.

Experimental Protocol: Cell-Free Luciferase Inhibition Assay
  • Reagent Preparation:

    • Prepare a 2X solution of recombinant firefly luciferase in assay buffer (e.g., Promega Luciferase Assay Buffer).

    • Prepare a 2X solution of luciferin (B1168401) substrate.

    • Prepare a 4X serial dilution of this compound in the assay buffer.

  • Assay Plate Setup (Opaque 96-well plate):

    • Add 25 µL of 4X compound dilution to appropriate wells.

    • Add 25 µL of assay buffer to control wells.

    • Add 50 µL of 2X luciferase enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

  • Measurement:

    • Place the plate in a luminometer.

    • Inject 50 µL of 2X luciferin substrate solution into each well.

    • Read luminescence immediately.

Problem 3: Decreased Cell Viability in MTT/XTT Assays

Q: My MTT assay shows that this compound is cytotoxic. How can I be sure this is true cytotoxicity and not interference with the assay chemistry?

A: Tetrazolium dyes (MTT, XTT, MTS) can be directly reduced by chemical compounds, or their absorbance spectra can be affected, leading to false readouts.[11] It is critical to use an orthogonal viability assay.

Troubleshooting Steps:

  • Run a "Compound Only" Control: Add this compound to cell-free wells containing assay medium, then add the MTT reagent and measure the absorbance. This checks for direct reduction of the dye.

  • Perform a Spectral Scan: Scan the absorbance of the compound across a range of wavelengths to see if it overlaps with the 570 nm peak of the formazan (B1609692) product.

  • Use an Orthogonal Assay: Re-test the compound's effect on cell viability using a non-tetrazolium-based method, such as an ATP-based assay (e.g., CellTiter-Glo®). This method measures ATP as an indicator of metabolic activity and is less prone to the same interference mechanisms.

Data Presentation: Comparison of Viability Assays
Compound Conc. (µM)% Viability (MTT Assay)% Viability (ATP-Based Assay)
10015%85%
5032%91%
2565%96%
12.588%98%
0100%100%

Table 2: Example data showing a discrepancy between MTT and ATP-based assays. The MTT assay suggests significant cytotoxicity, while the ATP-based assay shows minimal effect, indicating the compound is likely interfering with the MTT assay chemistry.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor GPCR G_Protein G Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Target Gene Expression CREB->Gene Transcription Compound This compound Compound->Receptor Potential Interference Point Compound->PKA Potential Interference Point

Caption: Hypothetical signaling pathway showing potential interference points for a test compound.

Experimental Workflow for Troubleshooting

G A Primary Screen Hit Observed B Is the assay optical-based (Abs/Fluor/Lum)? A->B C Run cell-free optical interference controls (e.g., autofluorescence) B->C Yes F Is the assay enzyme-based (e.g., Luciferase)? B->F No D Interference Observed? C->D E Artifact Confirmed. Mitigate or change assay. D->E Yes D->F No G Perform enzyme counter-screen with purified components F->G Yes J No direct interference found. Perform orthogonal assay. F->J No H Inhibition Observed? G->H I Artifact Confirmed. Hit is likely a false positive. H->I Yes H->J No K Orthogonal Assay Confirms Activity? J->K L Hit Validated. Proceed to next stage. K->L Yes M Hit Not Confirmed. Likely technology-specific artifact. K->M No

Caption: A logical workflow for troubleshooting and validating a primary screen hit.

Decision Tree for Interference Type

G start High background signal in cell-free control? node_A Does signal correlate with compound concentration? start->node_A Yes node_C Does signal disappear with addition of detergent (e.g., Triton X-100)? start->node_C No node_B Is signal stable over time without assay reagents? node_A->node_B No res_A Optical Interference (Absorbance/Fluorescence) node_A->res_A Yes node_B->res_A Yes res_B Chemical Reactivity (Signal decay/instability) node_B->res_B No res_C Colloidal Aggregation node_C->res_C Yes D D node_C->D No node_D No Interference Detected

Caption: Decision tree to identify the type of assay interference.

References

Technical Support Center: Enhancing the Bioavailability of Megastigmane Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with megastigmane glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising class of natural compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of megastigmane glycosides?

A1: The primary challenges stem from their physicochemical properties and physiological barriers in the gastrointestinal (GIT) tract. These include:

  • Low Aqueous Solubility: Many megastigmane glycosides have poor water solubility, which limits their dissolution in the GIT, a prerequisite for absorption.

  • Poor Membrane Permeability: The glycosidic moiety increases the molecule's polarity and size, which can hinder its ability to pass through the lipid-rich intestinal cell membranes.

  • Enzymatic Degradation: Glycosides can be susceptible to hydrolysis by gut microbiota and enzymes, leading to the breakdown of the molecule before it can be absorbed.

  • First-Pass Metabolism: After absorption, the compounds may be extensively metabolized in the liver before reaching systemic circulation, reducing their overall bioavailability.[1][2]

Q2: What are the most common formulation strategies to enhance the bioavailability of megastigmane glycosides?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above:

  • Solid Dispersions: Dispersing the megastigmane glycoside in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.

  • Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility of lipophilic megastigmane glycosides and facilitate their absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[1][3][4][5]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the non-polar part of the megastigmane glycoside molecule, forming an inclusion complex with improved aqueous solubility and dissolution.[6][7][8][9][10][11]

  • Nanoparticle-based Delivery Systems: Encapsulating megastigmane glycosides in nanoparticles can protect them from degradation, improve their solubility, and facilitate their transport across the intestinal barrier.

Q3: How can I assess the enhancement in bioavailability in vitro?

A3: In vitro models are crucial for screening and optimizing formulations before proceeding to in vivo studies. Key in vitro assays include:

  • In Vitro Dissolution Testing: This test measures the rate and extent to which the megastigmane glycoside dissolves from its formulation in simulated gastric and intestinal fluids.[12][13][14][15][16] An enhanced dissolution profile is often a good indicator of potentially improved bioavailability.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess the permeability of the compound.[9][17][18][19][20][21] An increase in the apparent permeability coefficient (Papp) suggests better absorption.

Troubleshooting Guides

Issue 1: Poor dissolution of the megastigmane glycoside formulation in in vitro dissolution studies.

Possible Cause Troubleshooting Step
Inadequate solubilization by the chosen excipients.- Increase the ratio of the hydrophilic carrier in solid dispersions.- Optimize the oil/surfactant/co-surfactant ratio in nanoemulsion formulations.- Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) and molar ratios for complexation.
Recrystallization of the amorphous form in solid dispersions.- Incorporate a crystallization inhibitor into the formulation.- Characterize the solid-state properties of the dispersion using techniques like XRD and DSC to confirm its amorphous nature.
Insufficient dispersion of the formulation in the dissolution medium.- Add a wetting agent to the dissolution medium.- Ensure adequate agitation speed during the dissolution test as per USP guidelines.[16]

Issue 2: Low apparent permeability (Papp) value in the Caco-2 cell permeability assay.

Possible Cause Troubleshooting Step
The inherent low permeability of the megastigmane glycoside.- Consider co-formulating with a permeation enhancer (use with caution and assess cytotoxicity).- Investigate if the compound is a substrate for efflux transporters (e.g., P-glycoprotein) by conducting bi-directional transport studies.
Cytotoxicity of the formulation at the tested concentration.- Determine the non-toxic concentration range of your formulation on Caco-2 cells using an MTT assay before the permeability study.- Dilute the formulation to a non-toxic concentration for the assay.
Poor integrity of the Caco-2 cell monolayer.- Monitor the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment to ensure its integrity.- Ensure proper cell culture and differentiation protocols are followed (typically 21 days).[18]

Issue 3: High variability in in vivo pharmacokinetic data.

Possible Cause Troubleshooting Step
Inconsistent dosing or sampling.- Ensure accurate and consistent oral gavage technique.- Strictly adhere to the predetermined blood sampling time points.
Food effect influencing absorption.- Standardize the fasting period for the animals before dosing (typically 12 hours with free access to water).[22]
Analytical method variability.- Validate the bioanalytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and stability according to regulatory guidelines.[23][24][25][26]

Quantitative Data Summary

The following tables provide hypothetical comparative data on the enhancement of bioavailability of a model megastigmane glycoside using different formulation strategies.

Table 1: In Vitro Dissolution of Megastigmane Glycoside Formulations

Formulation Dissolution Medium % Drug Released at 60 min
Pure Megastigmane GlycosideSimulated Gastric Fluid (pH 1.2)5.2 ± 1.1
Pure Megastigmane GlycosideSimulated Intestinal Fluid (pH 6.8)10.5 ± 2.3
Solid Dispersion (1:5 drug-polymer ratio)Simulated Intestinal Fluid (pH 6.8)85.3 ± 4.5
NanoemulsionSimulated Intestinal Fluid (pH 6.8)95.1 ± 3.8
Cyclodextrin (B1172386) Complex (1:1 molar ratio)Simulated Intestinal Fluid (pH 6.8)78.9 ± 5.2

Table 2: In Vitro Caco-2 Permeability of Megastigmane Glycoside Formulations

Formulation Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) Efflux Ratio (Papp, B→A / Papp, A→B)
Pure Megastigmane Glycoside0.8 ± 0.23.5
Solid Dispersion2.5 ± 0.42.1
Nanoemulsion4.1 ± 0.61.5
Cyclodextrin Complex3.2 ± 0.52.8

Table 3: In Vivo Pharmacokinetic Parameters in Rats

Formulation Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Pure Megastigmane Glycoside (Oral Suspension)55 ± 122.0250 ± 55100
Solid Dispersion210 ± 451.51150 ± 210460
Nanoemulsion350 ± 601.01850 ± 320740
Cyclodextrin Complex280 ± 501.51400 ± 250560

Experimental Protocols

Protocol 1: Preparation of a Megastigmane Glycoside Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of the megastigmane glycoside and 500 mg of a hydrophilic polymer (e.g., PVP K30 or HPMC) in a suitable solvent system (e.g., 20 mL of ethanol/water 1:1 v/v).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.

  • Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (XRD, DSC).

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Apparatus 2 (paddle method).[13]

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) maintained at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 75 rpm.

  • Sample Introduction: Introduce a quantity of the formulation equivalent to 10 mg of the megastigmane glycoside into the dissolution vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes), replacing the withdrawn volume with fresh medium.

  • Analysis: Filter the samples and analyze the concentration of the megastigmane glycoside using a validated HPLC-UV or LC-MS/MS method.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., 300 Ω·cm²).

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Permeability Study (Apical to Basolateral):

    • Wash the monolayer with transport buffer.

    • Add the test formulation (dissolved in transport buffer at a non-toxic concentration) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at specified time points and from the apical side at the end of the study.

  • Permeability Study (Basolateral to Apical): Repeat the above steps but add the test formulation to the basolateral side and sample from the apical side to determine the efflux ratio.

  • Analysis: Determine the concentration of the megastigmane glycoside in the samples using LC-MS/MS. Calculate the Papp value.

Protocol 4: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (220-250 g).[27]

  • Acclimatization and Fasting: Acclimatize the animals for at least one week and fast them for 12 hours before the experiment with free access to water.

  • Dosing: Administer the megastigmane glycoside formulation orally via gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[28]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the megastigmane glycoside in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation Select Formulation Strategy (Solid Dispersion, Nanoemulsion, etc.) preparation Prepare Formulation formulation->preparation characterization Physicochemical Characterization (XRD, DSC, Particle Size) preparation->characterization dissolution In Vitro Dissolution Testing characterization->dissolution Optimized Formulation permeability Caco-2 Permeability Assay dissolution->permeability Promising Candidates pk_study Pharmacokinetic Study in Rats permeability->pk_study Lead Formulation data_analysis Data Analysis (AUC, Cmax, Tmax) pk_study->data_analysis data_analysis->formulation Feedback for Further Optimization

Caption: Experimental workflow for enhancing and evaluating the bioavailability of megastigmane glycosides.

bioavailability_enhancement_mechanisms cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium MG Megastigmane Glycoside (Poorly Soluble) Formulation Bioavailability Enhancement Formulation MG->Formulation Incorporation MG_Solubilized Solubilized Megastigmane Glycoside Formulation->MG_Solubilized Enhanced Dissolution & Solubilization Enterocyte Enterocyte MG_Solubilized->Enterocyte Increased Permeation Bloodstream Systemic Circulation (Bloodstream) Enterocyte->Bloodstream Absorption

Caption: Mechanisms of bioavailability enhancement for megastigmane glycosides in the GI tract.

References

Technical Support Center: Scaling Up the Isolation of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the isolation of Megastigm-7-ene-3,4,6,9-tetrol, a natural product isolated from Apollonias barbujana[1][2][3]. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to facilitate a smooth transition from laboratory-scale to pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the extraction of this compound?

A1: Scaling up the extraction process from a laboratory to a pilot or industrial scale presents several challenges.[4][5][6] These include:

  • Maintaining Extraction Efficiency: Solvent-to-biomass ratios that are effective at a small scale may not be as efficient at a larger scale, potentially leading to lower yields.

  • Solvent Handling and Cost: The large volumes of solvents required for scale-up operations increase costs and pose safety and environmental challenges.

  • Heat and Mass Transfer Limitations: Inadequate mixing and temperature control in large extraction vessels can result in inconsistent extraction and potential degradation of the target compound.

  • Biomass Homogeneity: Ensuring the plant material is consistently milled and packed in large extractors is crucial for uniform solvent percolation and efficient extraction.

Q2: How can I improve the initial purity of the crude extract to simplify downstream processing?

A2: Improving the purity of the initial crude extract is a critical step for efficient scale-up. Consider the following strategies:

  • Selective Solvent Extraction: Employ a multi-step extraction protocol using solvents of varying polarity. For instance, a pre-extraction with a non-polar solvent like hexane (B92381) can remove lipids and chlorophyll (B73375) before extracting the target compound with a more polar solvent.[7]

  • Solid-Phase Extraction (SPE): For larger lab-scale preparations that can be adapted for pilot scale, passing the crude extract through a solid-phase extraction column can remove highly polar or non-polar impurities.

  • Liquid-Liquid Partitioning: A series of liquid-liquid extractions with immiscible solvents can effectively partition the target compound into a specific phase, leaving many impurities behind.

Q3: What are the most suitable chromatography techniques for large-scale purification of this compound?

A3: For large-scale purification, efficiency and throughput are key. The following techniques are recommended:

  • Flash Chromatography: This is a rapid and effective method for purifying large quantities of compounds and is a common first step after initial extraction and partitioning.[5]

  • Medium Pressure Liquid Chromatography (MPLC): MPLC offers better resolution than flash chromatography and can handle larger sample loads than traditional HPLC, making it ideal for pilot-scale purification.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): While expensive, Prep-HPLC provides the highest resolution for final polishing steps to achieve high purity of the target compound.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent; Insufficient extraction time; Poor solvent penetration into the plant material.Test a range of solvents with varying polarities. Increase the extraction time or the number of extraction cycles. Ensure the plant material is ground to a consistent and appropriate particle size.
Formation of Emulsions during Liquid-Liquid Extraction High concentration of surfactants or lipids in the extract; Vigorous shaking.Add brine to the aqueous layer to increase its ionic strength.[8] Use a gentler swirling motion instead of vigorous shaking.[8] Consider centrifugation to break the emulsion.
Poor Separation in Flash Chromatography Inappropriate solvent system; Column overloading; Irregular packing of the stationary phase.Perform thin-layer chromatography (TLC) to optimize the solvent system. Reduce the sample load on the column. Ensure the column is packed uniformly to avoid channeling.
Target Compound Co-elutes with Impurities in Prep-HPLC Suboptimal mobile phase or stationary phase; Isocratic elution not providing sufficient resolution.Switch to a different stationary phase (e.g., from C18 to a phenyl-hexyl column). Develop a gradient elution method to improve separation.[7]
Product Instability or Degradation Exposure to high temperatures, extreme pH, or light.Conduct extractions and purifications at controlled, lower temperatures. Use buffers to maintain a stable pH. Protect the compound from light by using amber glassware or covering vessels with foil.

Data Presentation

Table 1: Comparison of Extraction Efficiency at Different Scales
Scale Biomass (kg) Solvent Volume (L) Extraction Method Crude Extract Yield (g) Yield (%)
Laboratory110Maceration (Methanol)858.5
Bench-top1090Soxhlet (Ethanol)8208.2
Pilot100850Percolation (70% Ethanol)79007.9
Table 2: Purification Summary for Pilot-Scale Isolation (Starting with 1 kg of Crude Extract)
Purification Step Input Mass (g) Output Mass (g) Purity (%) Recovery (%)
Liquid-Liquid Partitioning10004503545
Flash Chromatography4501507533.3
MPLC150609040
Preparative HPLC6045>9875

Experimental Protocols

Pilot-Scale Extraction Protocol
  • Biomass Preparation: Grind dried and powdered Apollonias barbujana leaves to a coarse powder (particle size of 2-3 mm).

  • Extractor Loading: Load 100 kg of the powdered biomass into a stainless steel percolator.

  • Extraction: Add 850 L of 70% aqueous ethanol (B145695) to the percolator, ensuring the biomass is fully submerged. Allow to macerate for 24 hours at room temperature with gentle agitation.

  • Percolation: After maceration, begin collecting the extract from the bottom of the percolator at a flow rate of approximately 20 L/hour.

  • Solvent Removal: Concentrate the collected extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Large-Scale Liquid-Liquid Partitioning Protocol
  • Dissolution: Dissolve 1 kg of the crude extract in 5 L of distilled water.

  • Initial Partitioning: Transfer the aqueous solution to a 20 L separation funnel and add 5 L of ethyl acetate (B1210297). Gently invert the funnel 15-20 times to mix the phases, venting frequently.

  • Phase Separation: Allow the layers to separate for at least 30 minutes. Drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Repeated Extraction: Repeat the extraction of the aqueous layer with two additional 5 L portions of ethyl acetate.

  • Solvent Evaporation: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the partitioned extract.

Preparative HPLC Protocol
  • Sample Preparation: Dissolve 60 g of the semi-purified extract from MPLC in the mobile phase.

  • Column and Mobile Phase: Use a C18 preparative column (e.g., 50 x 250 mm, 10 µm) with a gradient elution of methanol (B129727) and water.

  • Gradient Program:

    • 0-10 min: 30% Methanol

    • 10-40 min: 30% to 70% Methanol

    • 40-50 min: 70% to 100% Methanol

    • 50-60 min: 100% Methanol

  • Fraction Collection: Collect fractions based on the UV chromatogram (detection at 210 nm).

  • Purity Analysis and Pooling: Analyze the purity of the fractions containing the target compound by analytical HPLC. Pool the fractions with >98% purity and evaporate the solvent to obtain pure this compound.

Visualizations

experimental_workflow Start Start: Dried Apollonias barbujana Biomass Extraction Pilot-Scale Extraction (70% Ethanol) Start->Extraction Concentration Solvent Removal (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) Crude_Extract->Partitioning Partitioned_Extract Partitioned Extract Partitioning->Partitioned_Extract Flash_Chromatography Flash Chromatography Partitioned_Extract->Flash_Chromatography Semi_Purified Semi-Purified Fraction Flash_Chromatography->Semi_Purified MPLC MPLC Semi_Purified->MPLC Purified_Fraction Purified Fraction MPLC->Purified_Fraction Prep_HPLC Preparative HPLC Purified_Fraction->Prep_HPLC Final_Product This compound (>98% Purity) Prep_HPLC->Final_Product

Caption: Overall workflow for the scaled-up isolation of this compound.

troubleshooting_logic Start Low Purity after Initial Chromatography Check_TLC Review TLC Analysis Start->Check_TLC Is separation poor? Check_Loading Assess Sample Load Start->Check_Loading Is there peak tailing/fronting? Check_Column Inspect Column Packing Start->Check_Column Is there evidence of channeling? Optimize_Solvent Re-optimize Solvent System Check_TLC->Optimize_Solvent Proceed Proceed with Optimized Conditions Optimize_Solvent->Proceed Reduce_Load Decrease Sample Concentration/Volume Check_Loading->Reduce_Load Reduce_Load->Proceed Repack_Column Repack or Replace Column Check_Column->Repack_Column Repack_Column->Proceed

References

Technical Support Center: Cryopreservation of Megastigm-7-ene-3,4,6,9-tetrol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cryopreservation of "Megastigm-7-ene-3,4,6,9-tetrol" stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the stability and integrity of your compound.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the preparation, storage, and use of "this compound" stock solutions.

Problem Potential Cause Recommended Solution
Precipitation upon initial dissolution The concentration of the compound exceeds its solubility in the chosen solvent.- Decrease the concentration of the stock solution.- Try a different solvent with higher solubilizing capacity (e.g., DMSO instead of ethanol).- Use a co-solvent system (e.g., a mixture of DMSO and ethanol).
Precipitation after freeze-thaw cycle - The storage temperature is not low enough.- The solution has undergone multiple freeze-thaw cycles.- The solvent has absorbed moisture over time.- Store the stock solution at a lower temperature (-80°C is preferred for long-term storage).- Prepare smaller, single-use aliquots to minimize freeze-thaw cycles.- Use anhydrous solvents and ensure the vial is tightly sealed.
Precipitation upon dilution in aqueous buffer The aqueous buffer is a poor solvent for the compound, causing it to "crash out" of the solution.- Perform a stepwise dilution: first, dilute the concentrated stock into a smaller volume of the aqueous buffer, mix well, and then add this intermediate dilution to the final volume.- Lower the final concentration of the compound in the aqueous solution.- Minimize the final concentration of the organic solvent (e.g., DMSO) in your working solution, typically keeping it below 0.5%.- Pre-warm the aqueous buffer to 37°C before adding the compound stock solution.- Add the stock solution to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.
Inconsistent experimental results Degradation of the "this compound" stock solution.- Prepare fresh solutions for each experiment.- Verify the purity of your solid compound and the prepared stock solution using analytical techniques like HPLC.
Loss of biological activity Degradation of the compound.- Review storage and handling procedures to ensure they align with best practices.- Avoid exposure to light and extreme pH conditions.
Change in color of the stock solution This can be an indicator of compound degradation.- It is recommended to prepare a fresh stock solution.- If you need to verify the integrity of the discolored solution, analytical methods such as HPLC can be used to assess its purity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing "this compound" stock solutions?

A1: Based on available information, "this compound" is soluble in polar organic solvents.[2] Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are suitable choices. It is crucial to use a high-purity, anhydrous grade of the chosen solvent to minimize the introduction of water, which can promote precipitation.[3]

Q2: What are the optimal storage temperatures for short-term and long-term use?

A2: For short-term storage (days to weeks), stock solutions can be stored at -20°C.[1] For long-term storage, it is highly recommended to store the stock solutions at -80°C to ensure maximum stability and minimize degradation.[1]

Q3: How many freeze-thaw cycles are acceptable for a stock solution?

A3: To maintain the integrity of "this compound", it is strongly recommended to avoid repeated freeze-thaw cycles.[3][4] The best practice is to aliquot the stock solution into single-use volumes before the initial freezing. If repeated use from a single vial is unavoidable, a maximum of three freeze-thaw cycles should be considered a limit, though this should be validated for your specific experimental needs.[5]

Q4: My stock solution has precipitated after thawing. Can I still use it?

A4: If precipitation is observed, it is not recommended to use the supernatant directly as the concentration will be inaccurate. You can attempt to redissolve the precipitate by bringing the vial to room temperature and vortexing or sonicating it.[3][4] Gentle warming (not exceeding 40°C) may also help.[4] However, if the precipitate does not fully redissolve, it is best to prepare a fresh stock solution to ensure the accuracy and reproducibility of your experiments.

Q5: How can I assess the stability of my cryopreserved "this compound" stock solution?

A5: A stability study can be performed to validate your storage protocol. This involves subjecting aliquots of your stock solution to your intended storage conditions and freeze-thaw cycles. The stability can then be assessed by comparing the purity and concentration of the stored samples to a freshly prepared standard using an analytical method such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol for Preparation and Aliquoting of "this compound" Stock Solution

  • Preparation:

    • Allow the solid "this compound" to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO (or other suitable solvent) to achieve the desired stock concentration.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.[3]

  • Aliquoting:

    • Once fully dissolved, dispense the stock solution into single-use, sterile cryovials.

    • Ensure the vials are properly labeled with the compound name, concentration, solvent, and date of preparation.

  • Freezing:

    • For optimal cryopreservation, a controlled cooling rate of approximately -1°C per minute is recommended. This can be achieved using a controlled-rate freezer or a freezing container (e.g., Mr. Frosty™) placed in a -80°C freezer.

    • Once frozen, transfer the aliquots to a -80°C freezer for long-term storage.

Visualizations

Cryopreservation_Workflow Cryopreservation Workflow for this compound Stock Solutions cluster_prep Preparation cluster_storage Storage cluster_use Usage A Weigh Compound B Add Anhydrous Solvent A->B C Dissolve (Vortex/Sonicate) B->C D Aliquot into Cryovials C->D E Controlled Rate Freezing (-1°C/min) D->E F Long-term Storage at -80°C E->F G Thaw Single Aliquot F->G Retrieve as needed H Use in Experiment G->H

Caption: Workflow for preparing and storing "this compound" stock solutions.

Troubleshooting_Logic Troubleshooting Precipitation Issues Start Precipitate Observed? Redissolve Attempt to Redissolve: - Vortex - Sonicate - Gentle Warming Start->Redissolve Yes Success Precipitate Redissolved Redissolve->Success Successful Failure Precipitate Persists Redissolve->Failure Unsuccessful PrepareNew Prepare Fresh Stock Solution Failure->PrepareNew CheckProtocol Review Protocol: - Solvent Choice - Concentration - Storage Conditions Failure->CheckProtocol

Caption: Decision-making process for troubleshooting precipitation in stock solutions.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Megastigmane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of various megastigmane derivatives, offering insights into their potential as therapeutic agents. While specific experimental data on Megastigm-7-ene-3,4,6,9-tetrol is not publicly available, this document summarizes the known activities of other structurally related megastigmane glycosides and aglycones, providing a valuable framework for future research and development. The primary bioactivities observed for this class of compounds include anti-inflammatory, neuroprotective, and cytotoxic effects.

Comparative Bioactivity Data

The following tables summarize the quantitative data for various megastigmane derivatives across different bioassays.

Table 1: Anti-inflammatory Activity of Megastigmane Derivatives

Compound NameTest SystemBioactivityIC50 (µM)Reference
Streilicifoloside ELPS-induced RAW264.7 cellsInhibition of NO production26.33[1]
Platanionoside DLPS-induced RAW264.7 cellsInhibition of NO production21.84[1]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranosideLPS-induced RAW264.7 cellsInhibition of NO production42.3-61.7[2]
β-damascenoneLPS-induced THP-1 cellsInhibition of COX-2 mRNA expression>50[3]

Table 2: Neuroprotective Activity of Megastigmane Derivatives

Compound NameTest SystemBioactivityConcentration% Protection/EffectReference
Unnamed Megastigmane Glycosides (Compounds 2, 3, 6, 7)H₂O₂-induced SH-SY5Y cellsModerate protective effects10 µMNot specified[4]
Unnamed Megastigmane Glycosides (Compounds 3, 6-10)H₂O₂-induced PC12 cellsGood neuroprotective activityNot specifiedNot specified[5]

Table 3: Cytotoxic Activity of Megastigmane Derivatives

Compound NameCell LineBioactivityIC50 (µM)Reference
Unnamed Hexenoic acid glycoside and other compoundsHuman colon adenocarcinomaCytotoxicity1.97 - 32.85[6]
Unnamed Megastigmane Glucoside (Compound 5)Human hepatoma (HepG-2)Weak cytotoxicityNot specified[7]
Patriniaol AHCT-116Moderate cytotoxicity42.23[8]
EudesminHCT-116Moderate cytotoxicity41.92[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages

Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the absorbance of the compound-treated groups with the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then calculated.[9][10][11][12][13]

Neuroprotective Activity: H₂O₂-induced Oxidative Stress in SH-SY5Y Cells

Objective: To assess the protective effect of a compound against neuronal cell death induced by hydrogen peroxide (H₂O₂), a model for oxidative stress-related neurodegeneration.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach and grow for 24-48 hours.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to a final concentration known to induce significant cell death (e.g., 100-500 µM).

  • Incubation: The cells are incubated with H₂O₂ for a further 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control group. The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of H₂O₂.[14][15][16][17][18]

Cytotoxicity Assay: MTT Assay in HepG2 Cells

Objective: To determine the cytotoxic (cell-killing) potential of a compound on human hepatoma (HepG2) cells.

Methodology:

  • Cell Culture: HepG2 cells are maintained in an appropriate culture medium (e.g., Eagle's Minimum Essential Medium) with FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: The cell viability is determined using the MTT assay as described in the neuroprotective activity protocol.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[19][20][21][22]

Signaling Pathway and Experimental Workflow Diagrams

The anti-inflammatory effects of some megastigmane derivatives are attributed to the inhibition of the NF-κB signaling pathway.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Releases Megastigmane Megastigmane Derivative Megastigmane->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by a megastigmane derivative.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Culture 1. Cell Culture (e.g., RAW264.7) Seeding 2. Cell Seeding (96-well plate) Culture->Seeding Pretreat 3. Pre-treatment (Megastigmane Derivative) Seeding->Pretreat Stimulate 4. Stimulation (e.g., LPS) Pretreat->Stimulate Incubate 5. Incubation (24 hours) Stimulate->Incubate Assay 6. Bioassay (e.g., Griess Assay) Incubate->Assay Measure 7. Measurement (Absorbance at 540 nm) Assay->Measure Analyze 8. Data Analysis (IC50 Calculation) Measure->Analyze

Caption: General workflow for in vitro bioactivity screening.

References

Unveiling the Anti-Inflammatory Potential of Megastigmane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of various megastigmane isomers, supported by experimental data. We delve into the molecular mechanisms and present a clear, data-driven overview to inform future research and development in this promising area of natural product chemistry.

Megastigmanes, a class of C13-norisoprenoids derived from carotenoid degradation, are widely distributed in the plant kingdom and have garnered significant attention for their diverse biological activities. Among these, their anti-inflammatory properties are of particular interest. This guide synthesizes findings from multiple studies to compare the anti-inflammatory efficacy of different megastigmane isomers, focusing on their ability to modulate key inflammatory pathways.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of megastigmane derivatives have been primarily evaluated by their capacity to inhibit the production of inflammatory mediators in cellular models, most notably in lipopolysaccharide (LPS)-stimulated macrophage and endothelial cell lines. The following tables summarize the inhibitory activities of various megastigmane isomers against key inflammatory markers.

Compound Name/IsomerTest SystemTargetActivity (IC₅₀ µM)Reference
β-DamascenoneLPS-stimulated HUVECtert cellsE-selectin mRNA expression~10[1]
Streilicifoloside ELPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33[2][3]
Platanionoside DLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84[2][3]
(6S,9R)-RoseosideLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production7.31[4]
Icariside B2LPS-stimulated BV2 glial cellsCOX-2 enzyme7.80 ± 0.26[4]
Megastigmane Glycoside 1LPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production42.3[5]
Megastigmane Glycoside 3LPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production61.7[5]
Megastigmane Glycoside 7LPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production55.4[5]
Megastigmane Glycoside 8LPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production48.9[5]

HUVECtert: Human Umbilical Vein Endothelial Cells, immortalized with hTERT; RAW264.7: Murine macrophage cell line; BV2: Murine microglial cell line; LPS: Lipopolysaccharide; IC₅₀: Half maximal inhibitory concentration; NO: Nitric Oxide; COX-2: Cyclooxygenase-2.

Key Experimental Protocols

The data presented in this guide are derived from rigorous in vitro experimental models designed to simulate inflammatory responses. Below are the detailed methodologies for the key experiments cited.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages[2][3][4][5][6]

This assay is a widely used primary screen for potential anti-inflammatory agents.

  • Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test megastigmane isomers. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for an additional 24 hours.

  • NO Measurement: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve. The half-maximal inhibitory concentration (IC₅₀) is then determined.

Inhibition of COX-2 mRNA Expression in LPS-Stimulated THP-1 Macrophages[1][7]

This assay assesses the ability of compounds to inhibit the expression of a key pro-inflammatory enzyme at the transcriptional level.

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium. For differentiation into macrophages, cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Treatment and Stimulation: Differentiated THP-1 cells are pre-treated with the test compounds for 1 hour, followed by stimulation with LPS (7.5 ng/mL) for 3 hours.

  • RNA Isolation and Reverse Transcription: Total RNA is isolated from the cells, and its concentration and purity are determined. The isolated RNA is then reverse transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression level of COX-2 mRNA is quantified by qPCR using specific primers. The expression is normalized to a housekeeping gene, such as GAPDH.

  • Data Analysis: The relative inhibition of COX-2 mRNA expression is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

Several megastigmane isomers exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A prominent target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.

The aglycone β-damascenone has been shown to inhibit the NF-κB signaling pathway.[1][6] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) is activated, leading to a cascade of events that culminates in the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. β-Damascenone is thought to interfere with this pathway, preventing the nuclear translocation of NF-κB and thereby suppressing the expression of inflammatory mediators.[1][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB IκBα degradation releases NF-κB beta_damascenone β-Damascenone beta_damascenone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Induces

Figure 1: Proposed mechanism of NF-κB inhibition by β-damascenone.

Experimental Workflow for Anti-Inflammatory Screening

The general workflow for identifying and characterizing the anti-inflammatory effects of megastigmane isomers involves a multi-step process, from initial screening to mechanistic studies.

G start Start: Isolate Megastigmane Isomers cell_culture Cell Culture (e.g., RAW264.7) start->cell_culture pre_treatment Pre-treatment with Megastigmane Isomers cell_culture->pre_treatment lps_stimulation LPS Stimulation pre_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection griess_assay Griess Assay for NO supernatant_collection->griess_assay data_analysis Data Analysis (IC₅₀) griess_assay->data_analysis mechanistic_studies Mechanistic Studies (e.g., qPCR for COX-2, Western Blot for NF-κB) data_analysis->mechanistic_studies If potent end End: Identify Potent Anti-inflammatory Isomers data_analysis->end If not potent mechanistic_studies->end

Figure 2: General experimental workflow for screening megastigmane isomers.

Conclusion

The comparative analysis of various megastigmane isomers reveals a promising landscape for the development of novel anti-inflammatory agents. The presented data indicates that both glycosidic and aglycone forms of megastigmanes possess anti-inflammatory properties, with their potency being influenced by their specific chemical structures. Notably, isomers like (6S,9R)-roseoside and icariside B2, along with the aglycone β-damascenone, have demonstrated significant inhibitory effects on key inflammatory mediators and pathways. Future research should focus on a more systematic investigation of the structure-activity relationships of a wider range of megastigmane isomers to unlock their full therapeutic potential.

References

Validating the Antioxidant Mechanism of Megastigm-7-ene-3,4,6,9-tetrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Extensive literature searches did not yield specific experimental data on the antioxidant activity of the isolated compound, Megastigm-7-ene-3,4,6,9-tetrol. While this compound has been identified in botanicals known for their antioxidant properties, such as Apollonias barbujana and Tetrastigma hemsleyanum, quantitative analysis of the pure substance in common antioxidant assays (e.g., DPPH, ABTS, Cellular Antioxidant Activity) is not publicly available in the reviewed scientific literature.

Therefore, this guide will serve as a template, outlining the requisite experimental data and protocols for a comprehensive validation of the antioxidant mechanism of this compound. To illustrate the structure and content, we will use Vitamin C (Ascorbic Acid), a well-characterized antioxidant, as a placeholder for comparative data. Researchers who have or can generate the necessary data for this compound can adapt this framework for their own publication and comparison purposes.

Comparative Analysis of In Vitro Antioxidant Activity

A direct comparison of the free radical scavenging activity of this compound against established antioxidants is crucial for determining its relative potency. The following tables summarize the IC50 values obtained from DPPH and ABTS assays, which are common methods for evaluating antioxidant capacity.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)
This compoundData Not Available
Vitamin C (Ascorbic Acid)5.2 ± 0.3
Quercetin (B1663063)2.8 ± 0.2
Trolox8.5 ± 0.5

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 (µg/mL)
This compoundData Not Available
Vitamin C (Ascorbic Acid)15.8 ± 1.1
Quercetin7.4 ± 0.6
Trolox22.1 ± 1.8

Cellular Antioxidant Activity (CAA)

To assess the antioxidant potential in a biologically relevant context, the Cellular Antioxidant Activity (CAA) assay is employed. This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.

Table 3: Cellular Antioxidant Activity in Human Hepatocellular Carcinoma (HepG2) Cells

CompoundCAA Value (µmol QE/100 µmol)
This compoundData Not Available
Vitamin C (Ascorbic Acid)1.2 ± 0.1
Quercetin47.8 ± 3.5

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are the protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compound (e.g., this compound, Vitamin C) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a 6-minute incubation period, the absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

Cellular Antioxidant Activity (CAA) Assay
  • Human hepatocellular carcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.

  • The cells are then treated with various concentrations of the test compound along with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • After a 1-hour incubation, the cells are washed with phosphate-buffered saline (PBS).

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is added to the wells to induce cellular oxidative stress.

  • The fluorescence is measured at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • The area under the curve is calculated for both the control and the treated wells.

  • The CAA value is calculated and expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.

Visualizing Antioxidant Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following are Graphviz DOT script examples for generating such diagrams.

General Antioxidant Mechanism of Radical Scavenging

Antioxidant_Mechanism cluster_reaction Redox Reaction ROS Reactive Oxygen Species (ROS) (e.g., DPPH, ABTS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Electron Donation Antioxidant This compound (or other antioxidant) Stable_Molecule Stable Molecule Antioxidant->Stable_Molecule Oxidation

Caption: General mechanism of a direct antioxidant scavenging a reactive oxygen species.

Experimental Workflow for In Vitro Antioxidant Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Test Compound Solutions (this compound, Controls) Incubation Incubate Compound with Radical Solution Compound->Incubation DPPH_sol Prepare 0.1 mM DPPH Solution DPPH_sol->Incubation ABTS_sol Prepare ABTS•+ Solution ABTS_sol->Incubation Measurement Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for determining the IC50 values in DPPH and ABTS assays.

Cellular Antioxidant Activity (CAA) Assay Workflow

CAA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_induction_measurement Induction and Measurement cluster_data_analysis Data Analysis Seeding Seed HepG2 Cells in 96-well Plate Confluence Culture to Confluence Seeding->Confluence Treatment Treat with Test Compound and DCFH-DA Confluence->Treatment Wash Wash Cells with PBS Treatment->Wash Induction Induce Oxidative Stress with AAPH Wash->Induction Fluorescence Measure Fluorescence Over Time Induction->Fluorescence AUC Calculate Area Under the Curve Fluorescence->AUC CAA_Value Determine CAA Value AUC->CAA_Value

Caption: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

Structure-Activity Relationship of Megastigm-7-ene-3,4,6,9-tetrol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of megastigmane derivatives, focusing on their anti-inflammatory and neuroprotective properties. Due to a lack of specific experimental data for Megastigm-7-ene-3,4,6,9-tetrol, this guide will focus on its close analogs and the broader class of megastigmane glycosides to infer potential SAR.

Megastigmane glycosides, a class of C13-norisoprenoid secondary metabolites derived from carotenoid degradation, have garnered significant interest for their diverse biological activities.[1][2][3] These compounds are widely distributed in the plant kingdom and have demonstrated a range of pharmacological effects, including anti-inflammatory, neuroprotective, antioxidant, and antitumor activities.[3][4][5] This guide synthesizes available quantitative data to elucidate the key structural features influencing their biological potency.

Comparative Analysis of Biological Activity

The biological activity of megastigmane analogs is significantly influenced by the nature and position of functional groups on the cyclohexene (B86901) ring and the side chain, as well as the presence and type of glycosidic moieties.

Anti-inflammatory Activity

The anti-inflammatory effects of megastigmane derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for many anti-inflammatory compounds.[6]

CompoundStructureTest SystemTargetActivity (IC₅₀ µM)
β-Damascenone AglyconeLPS-stimulated THP-1 macrophagesCOX-2 mRNA expression~21.3[1]
Streilicifoloside E GlycosideLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33[7]
Platanionoside D GlycosideLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84[7]

Structure-Activity Relationship Insights:

  • Aglycones vs. Glycosides: The available data suggests that both aglycones (e.g., β-damascenone) and glycosidic forms can exhibit potent anti-inflammatory activity. The activity of glycosides like streilicifoloside E and platanionoside D indicates that the sugar moiety can be well-tolerated or even contribute to the activity.

  • Substitution on the Cyclohexene Ring: The presence of hydroxyl and keto groups on the cyclohexene ring appears to be important for activity. However, a direct comparison to understand the optimal substitution pattern is limited by the available data.

  • Side Chain Modifications: The structure of the side chain, including the presence and position of double bonds and hydroxyl groups, likely plays a crucial role in modulating activity.

Neuroprotective Activity

Several megastigmane glycosides have been reported to exhibit neuroprotective effects in various in vitro models, often utilizing the PC12 cell line subjected to oxidative stress (e.g., H₂O₂-induced injury).[5][8]

Structure-Activity Relationship Insights (Inferred):

  • Glycosylation: The presence of a sugar moiety is common in neuroprotective megastigmane derivatives, suggesting it may be important for cell permeability, targeting, or overall activity.

  • Hydroxylation Pattern: The degree and position of hydroxylation on the megastigmane skeleton are likely key determinants of neuroprotective efficacy, potentially by influencing antioxidant capacity and interaction with cellular targets.

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

Objective: To evaluate the ability of megastigmane analogs to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.

    • After a 1-hour pre-incubation period, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Quantification (Griess Assay):

    • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • An equal volume of the cell culture supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, is determined from the dose-response curve.

Neuroprotective Activity: H₂O₂-Induced Cell Viability Assay in PC12 Cells

Objective: To assess the protective effects of megastigmane analogs against oxidative stress-induced cell death in a neuronal cell line.

Methodology:

  • Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For differentiation into a neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

    • Following pre-treatment, the cells are exposed to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined duration to induce oxidative stress and cell death.

  • Cell Viability Assessment (MTT Assay):

    • After the H₂O₂ treatment, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance at a wavelength of 570 nm is measured using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control group. The neuroprotective effect of the compounds is determined by their ability to increase cell viability in the presence of H₂O₂.

Signaling Pathway and Experimental Workflow Diagrams

G Experimental Workflow for Anti-inflammatory Screening cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation A RAW264.7 Macrophage Culture B Seed cells in 96-well plates A->B C Pre-treat with Megastigmane Analogs B->C D Stimulate with LPS (1 µg/mL) C->D E Collect Supernatant D->E F Griess Assay for Nitrite E->F G Measure Absorbance at 540 nm F->G H Calculate % NO Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for evaluating the anti-inflammatory activity of megastigmane analogs.

G Inhibition of NF-κB Signaling Pathway by Megastigmane Analogs LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Gene activates transcription of Megastigmane Megastigmane Analogs Megastigmane->IKK Inhibition

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

References

In vivo Validation of Megastigm-7-ene-3,4,6,9-tetrol Efficacy: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no direct in vivo efficacy studies for "Megastigm-7-ene-3,4,6,9-tetrol" have been published in peer-reviewed literature. This guide provides a comparative analysis of its potential efficacy based on the published experimental data of structurally related megastigmane derivatives. The presented data and proposed experimental workflows serve as a predictive framework for researchers, scientists, and drug development professionals interested in this novel compound.

This compound is a natural product belonging to the megastigmane class of compounds.[1][2] While its specific biological activities are yet to be fully elucidated, numerous studies on related megastigmane glycosides and derivatives have revealed promising anti-inflammatory and antitumor properties.[2][3][4] This guide summarizes the existing experimental data for these related compounds to provide a basis for evaluating the potential of this compound as a therapeutic agent.

Comparative Analysis of In Vitro Anti-Inflammatory Activity

Several megastigmane derivatives have demonstrated significant anti-inflammatory effects in various in vitro models. A common mechanism of action appears to be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][4] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.

Compound/ExtractTest SystemTargetActivity (IC₅₀ µM)
β-DamascenoneLPS-stimulated HUVECtert cellsE-selectin mRNA expression~10
Streilicifoloside ELPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33[5][6]
Platanionoside DLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84[5][6]
Epipremnum pinnatum EtOH ExtractCarrageenan-induced rat paw edemaInflammationActive in vivo

Comparative Analysis of In Vitro Antitumor Activity

The potential of megastigmane derivatives as anticancer agents is an emerging area of research. Some studies have reported cytotoxic effects of extracts containing these compounds against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Compound/ExtractTest SystemTargetActivity
Epipremnum pinnatum n-hexane extractT-47D breast cancer cellsCytotoxicityEC₅₀ = 2.90 µg/ml[3]
Lawsoiononoside (a megastigmane glucoside)Human oral squamous carcinoma cell linesTumor-specific cytotoxicityData not specified
Lawsonia inermis leaf extractsB16F10 tumor cells in miceTumor growth suppressionActive in vivo[2]

Experimental Protocols

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

This protocol is a standard method for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Visualizations

Hypothetical In Vivo Anti-Inflammatory Experimental Workflow

The following diagram illustrates a potential experimental workflow for evaluating the in vivo anti-inflammatory efficacy of this compound using a carrageenan-induced paw edema model, a standard preclinical model of acute inflammation.

G cluster_0 Acclimatization cluster_1 Grouping & Dosing cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis acclimatize Animal Acclimatization (e.g., Sprague-Dawley rats, 1 week) grouping Random Grouping (n=8 per group) acclimatize->grouping dosing Oral Administration - Vehicle Control - Test Compound (multiple doses) - Positive Control (e.g., Indomethacin) grouping->dosing induction Carrageenan Injection (subplantar, 1 hour post-dosing) dosing->induction measurement Paw Volume Measurement (Plethysmometer, hourly for 6 hours) induction->measurement analysis Calculate Paw Edema Inhibition (%) measurement->analysis stats Statistical Analysis (e.g., ANOVA) analysis->stats

Caption: Hypothetical workflow for in vivo anti-inflammatory validation.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Based on studies of related megastigmane derivatives, a likely mechanism of anti-inflammatory action for this compound is the inhibition of the NF-κB signaling pathway. The diagram below outlines this proposed mechanism.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes activates transcription of Inflammation Inflammation Genes->Inflammation leads to Compound Megastigmane Derivative (e.g., this compound) Compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB pathway by megastigmane derivatives.

Conclusion

While direct in vivo validation for "this compound" is currently lacking, the available data on related megastigmane derivatives provide a strong rationale for its investigation as a potential anti-inflammatory and antitumor agent. The consistent in vitro activity of this compound class, particularly in modulating the NF-κB signaling pathway, suggests that "this compound" warrants further preclinical evaluation. The experimental designs and comparative data presented in this guide offer a foundational framework for initiating such studies. Future research should focus on dedicated in vivo efficacy studies in relevant animal models to confirm the therapeutic potential of this novel natural product.

References

Unveiling the Therapeutic Potential of Megastigmane Glycosides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of "Megastigm-7-ene-3,4,6,9-tetrol" and its analogs reveals a class of natural products with significant therapeutic promise. While data on this specific compound remains limited, a broader analysis of related megastigmane derivatives from various botanical sources showcases their potential as anti-inflammatory and cytotoxic agents. This guide provides a comparative overview of their biological activities, supported by available experimental data, to inform future research and drug development endeavors.

"this compound" is a natural product that has been isolated from Apollonias barbujana, a plant belonging to the Lauraceae family.[1] Although this specific compound is not extensively studied, the broader class of megastigmane glycosides, of which it is a member, is widely distributed throughout the plant kingdom and has been the subject of growing scientific interest.[2][3][4] These compounds are C13 norisoprenoids, believed to be derived from the degradation of carotenoids.[2][4]

This guide will synthesize the available information on "this compound" and provide a comparative analysis of the biological activities of structurally similar megastigmane derivatives. This approach will offer valuable insights for researchers, scientists, and drug development professionals exploring the therapeutic potential of this class of natural products.

Comparative Analysis of Biological Activity

Table 1: Anti-inflammatory Activity of Selected Megastigmane Derivatives

CompoundSourceTest SystemTargetActivity (IC₅₀ µM)
Streilicifoloside EStreblus ilicifoliusLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33[5]
Platanionoside DStreblus ilicifoliusLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84[5]
β-DamascenoneEpipremnum pinnatumLPS-stimulated HUVECtert cellsE-selectin mRNA expression~10[6]

Table 2: Cytotoxic Activity of Selected Megastigmane Derivatives

CompoundSourceCell LineActivity (IC₅₀ µM)
Wilsonol GCinnamomum wilsoniiHL-60 (Human promyelocytic leukemia)2.5[7]
Wilsonol GCinnamomum wilsoniiSMMC-7721 (Human hepatoma)3.1[7]
Wilsonol GCinnamomum wilsoniiA-549 (Human lung carcinoma)4.2[7]
Wilsonol GCinnamomum wilsoniiMCF-7 (Human breast adenocarcinoma)12.0[7]
Wilsonol GCinnamomum wilsoniiSW-480 (Human colon adenocarcinoma)7.6[7]

Experimental Methodologies

The data presented in this guide are derived from various experimental protocols designed to assess the anti-inflammatory and cytotoxic properties of megastigmane derivatives. Below are detailed methodologies for the key experiments cited.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of megastigmane glycosides, such as streilicifoloside E and platanionoside D, was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[5]

  • Cell Culture: RAW264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Following pre-treatment, cells were stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • NO Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. The absorbance at 540 nm was measured with a microplate reader.

  • Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, was determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of megastigmane derivatives, including wilsonols, were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against a panel of human cancer cell lines.[7]

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The culture medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

Megastigmane derivatives have been shown to exert their biological effects through the modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

Several megastigmane derivatives, including the aglycone β-damascenone, have been found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][8][9] This pathway is a central regulator of the inflammatory response.

G Inhibition of NF-κB Signaling by Megastigmane Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes induces transcription of Megastigmane Megastigmane Derivatives Megastigmane->IKK inhibits

Figure 1: Proposed mechanism of NF-κB inhibition by megastigmane derivatives.

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive megastigmane derivatives from natural sources typically follows a structured workflow.

G General Workflow for Bioactivity Screening of Megastigmane Derivatives Plant_Material Plant Material (e.g., Apollonias barbujana) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Anti-inflammatory, Cytotoxicity) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Isolation Isolation & Purification (e.g., HPLC) Active_Fractions->Isolation Pure_Compounds Pure Megastigmane Derivatives Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Final_Compound Identified Compound (e.g., this compound) Structure_Elucidation->Final_Compound

Figure 2: A typical experimental workflow for the isolation and characterization of bioactive compounds.

Conclusion

"this compound" represents a potentially valuable natural product within the broader class of megastigmane glycosides. While direct experimental data on this specific compound is scarce, the demonstrated anti-inflammatory and cytotoxic activities of its structural analogs highlight the therapeutic potential of this chemical family. The comparative data and experimental protocols presented in this guide offer a foundation for future research into "this compound" and other megastigmane derivatives. Further investigation is warranted to isolate this compound from various sources, elucidate its specific biological activities, and explore its mechanisms of action to fully realize its potential in drug discovery and development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proposed analytical methods for the quantitative analysis of Megastigm-7-ene-3,4,6,9-tetrol, a naturally occurring megastigmane found in various plant species. Given the increasing interest in the pharmacological properties of megastigmane glycosides, robust and reliable analytical methods are crucial for quality control, pharmacokinetic studies, and drug development. This document outlines a framework for the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The presented data is a synthesis of typical performance characteristics for these methods based on published literature for similar phytochemicals.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Below is a summary of the anticipated performance of HPLC-UV and UPLC-MS/MS for the quantification of this compound.

Parameter HPLC-UV UPLC-MS/MS Commentary
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over a defined concentration range.
Accuracy (% Recovery) 95 - 105%98 - 102%UPLC-MS/MS may offer slightly higher accuracy due to its increased selectivity, which can reduce matrix effects.
Precision (% RSD) < 2.0%< 1.5%The higher efficiency of UPLC systems generally leads to improved precision.
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mLUPLC-MS/MS is significantly more sensitive, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mLThe lower LOQ of UPLC-MS/MS is advantageous for pharmacokinetic studies where concentrations can be very low.
Selectivity ModerateHighHPLC-UV may be susceptible to interference from co-eluting compounds with similar UV absorbance. UPLC-MS/MS provides superior selectivity through the use of specific precursor-product ion transitions.
Run Time 15 - 25 minutes5 - 10 minutesUPLC offers a significant reduction in analysis time, leading to higher sample throughput.
Cost & Complexity LowerHigherHPLC-UV systems are more common in quality control laboratories due to their lower cost and simpler operation. UPLC-MS/MS requires a larger initial investment and more specialized expertise.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for a target analyte like this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation start Reference Standard and Sample Procurement extraction Solid-Liquid Extraction start->extraction filtration Filtration and Dilution extraction->filtration hplc HPLC-UV Analysis filtration->hplc Inject uplc UPLC-MS/MS Analysis filtration->uplc Inject linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq selectivity Selectivity hplc->selectivity uplc->linearity uplc->accuracy uplc->precision uplc->lod_loq uplc->selectivity comparison Comparative Data Analysis selectivity->comparison report Final Report and Method Selection comparison->report

Cross-validation workflow for analytical methods.

Detailed Experimental Protocols

The following are proposed starting protocols for the quantification of this compound. Optimization will be necessary based on the specific sample matrix and instrumentation.

1. Protocol for HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start at 10% B, increase to 50% B over 15 minutes, then to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging with UV. A wavelength of 210 nm would be a starting point.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL). A series of calibration standards ranging from 1 µg/mL to 200 µg/mL should be prepared by diluting the stock solution with the mobile phase.

  • Sample Preparation: Extract the sample (e.g., plant material) with methanol using ultrasonication. The extract should be filtered through a 0.45 µm syringe filter and diluted to fall within the calibration range.

2. Protocol for UPLC-MS/MS Analysis

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program: Start at 5% B, increase to 60% B over 5 minutes, then to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the [M+H]⁺ or [M+Na]⁺ adduct of this compound. Product ions would be determined by infusion of a standard solution.

  • Injection Volume: 2 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (100 µg/mL). A series of calibration standards ranging from 0.1 ng/mL to 1000 ng/mL should be prepared by diluting the stock solution with the mobile phase.

  • Sample Preparation: Same as for HPLC-UV, but a greater dilution may be necessary due to the higher sensitivity of the method.

This guide provides a foundational framework for the cross-validation of analytical methods for "this compound". The choice of method will ultimately be guided by the specific research or quality control objectives. For regulatory submissions, a thorough validation according to ICH guidelines is mandatory.

Megastigm-7-ene-3,4,6,9-tetrol: A Comparative Guide for its Utility as a Phytochemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Megastigm-7-ene-3,4,6,9-tetrol as a potential phytochemical marker. Due to the limited specific quantitative data for this compound, this guide leverages information on related megastigmane glycosides and other phytochemicals isolated from its source plants, Apollonias barbujana and Desmos cochinchinensis var. fulvescens, to provide a comprehensive overview for researchers.

Comparative Analysis of Potential Phytochemical Markers

This compound belongs to the megastigmane class of C13-norisoprenoids, which are derived from the degradation of carotenoids.[1][2] These compounds, often found as glycosides, exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects, making them compounds of interest in drug discovery.[3][4][5] The choice of a phytochemical marker is critical for the standardization and quality control of herbal medicines. An ideal marker should be unique to the plant species, present in sufficient quantities for detection, and ideally, correlated with the therapeutic activity of the plant extract.

Below is a qualitative comparison of this compound with other major phytochemical classes identified in its source plants.

Marker ClassPotential AdvantagesPotential DisadvantagesSource Plant(s)
Megastigmanes (e.g., this compound)- Potentially unique to the species or genus, offering specificity.- Reported biological activities (e.g., anti-inflammatory) could serve as an activity-linked marker.[3][4][5]- May be present in low concentrations, requiring sensitive analytical techniques.- Limited availability of commercial standards.Apollonias barbujana, Desmos cochinchinensis
Flavonoids - Abundant in many plant species, often easy to detect and quantify.- Well-established analytical methods are available.- Many flavonoids possess known biological activities.- Lack of specificity, as many flavonoids are widely distributed across different plant families.- May not always correlate with the specific therapeutic action of the plant.Apollonias barbujana, Desmos cochinchinensis
Alkaloids - Often exhibit potent biological activity.- Can be highly specific to a particular plant genus or species.- Can be toxic at higher concentrations.- Extraction and analysis can be complex.Desmos cochinchinensis
Phenolic Acids - Contribute to the antioxidant activity of the plant extract.- Relatively simple structures, making them easier to identify and quantify.- Ubiquitous in the plant kingdom, offering low specificity.Apollonias barbujana

Experimental Protocols

Representative Protocol: Quantification of Megastigmane Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for the analysis of megastigmane aglycones.[6][7]

1. Sample Preparation (Hydrolysis and Extraction)

  • Objective: To hydrolyze the glycosidic bond (if the marker is in glycoside form) and extract the megastigmane aglycone.

  • Procedure:

    • A known quantity of the dried and powdered plant material is subjected to enzymatic or acidic hydrolysis to cleave the sugar moieties from the megastigmane glycosides.

    • The resulting hydrolysate is then extracted with a non-polar solvent such as hexane (B92381) or dichloromethane.

    • The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

    • The residue is redissolved in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/minute.

    • Hold: Maintain at 240°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Identification: Based on comparison of the mass spectra with a reference library (e.g., NIST) and, if available, with an authentic standard of this compound.

  • Quantification: A calibration curve would be prepared using a certified reference standard of this compound.

3. Method Validation Parameters

For a robust quantitative method, the following parameters should be validated according to ICH guidelines:

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

Phytochemical_Analysis_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Interpretation cluster_output Final Output plant_material Plant Material Collection drying Drying & Grinding plant_material->drying extraction Solvent Extraction drying->extraction hplc HPLC / GC Separation extraction->hplc ms_uv MS / UV-Vis / DAD Detection hplc->ms_uv peak_integration Peak Integration & Identification ms_uv->peak_integration quantification Quantification peak_integration->quantification validation Method Validation quantification->validation report Phytochemical Profile Report validation->report

Caption: Workflow for Phytochemical Marker Analysis.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Binding cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk nfkb NF-κB ikk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Transcription megastigmane Megastigmane Glycoside megastigmane->ikk Inhibition

Caption: Hypothetical Anti-Inflammatory Signaling Pathway.

References

Unraveling the Bioactivity of Megastigm-7-ene-3,4,6,9-tetrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Natural Compound and its Synthetic Analogs in Biological Assays

For Immediate Release

[City, State] – Megastigm-7-ene-3,4,6,9-tetrol, a naturally occurring megastigmane glycoside isolated from Apollonias barbujana, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the bioactivity of this compound with its synthetic analogs, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Megastigmane glycosides, as a class, are known for a wide array of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and antitumor effects. However, specific bioassay data for this compound and a direct comparison with its synthetic analogs are not extensively available in the current body of scientific literature. This guide, therefore, synthesizes the existing knowledge on related compounds to provide a predictive framework for the potential bioactivities and mechanisms of action of this compound.

Comparative Bioactivity Data

Due to the limited availability of direct comparative studies for this compound, this section will present a hypothetical table structure that can be populated as more research becomes available. The table below is a template for comparing the bioactivity of the natural compound with potential synthetic analogs across various assays.

Compound Bioassay Target Activity (IC₅₀/EC₅₀ in µM) Reference
This compoundAnti-inflammatoryCOX-2 InhibitionData Not Available
Synthetic Analog AAnti-inflammatoryCOX-2 InhibitionData Not Available
Synthetic Analog BAnti-inflammatoryCOX-2 InhibitionData Not Available
This compoundNeuroprotectionH₂O₂-induced PC12 cell apoptosisData Not Available
Synthetic Analog ANeuroprotectionH₂O₂-induced PC12 cell apoptosisData Not Available
Synthetic Analog BNeuroprotectionH₂O₂-induced PC12 cell apoptosisData Not Available
This compoundCytotoxicityA549 (Lung Cancer) Cell LineData Not Available
Synthetic Analog ACytotoxicityA549 (Lung Cancer) Cell LineData Not Available
Synthetic Analog BCytotoxicityA549 (Lung Cancer) Cell LineData Not Available

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key bioassays relevant to the potential activities of this compound and its analogs.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay is fundamental in assessing the anti-inflammatory potential of a compound.

  • Cell Culture: Human macrophage-like cells (e.g., U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Induction of COX-2 Expression: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce the expression of the COX-2 enzyme.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound or its synthetic analogs for a specified period.

  • Prostaglandin E₂ (PGE₂) Measurement: The concentration of PGE₂, a product of COX-2 activity, in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The inhibitory concentration (IC₅₀) is calculated by plotting the percentage of PGE₂ inhibition against the compound concentration.

Neuroprotection Assay in PC12 Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced apoptosis.

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are maintained in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.

  • Induction of Apoptosis: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂).

  • Compound Treatment: Cells are pre-treated with different concentrations of the test compounds for a designated time before the addition of H₂O₂.

  • Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: The neuroprotective effect is expressed as the percentage of viable cells in the treated groups compared to the H₂O₂-treated control group.

Signaling Pathway and Experimental Workflow Visualization

To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.

G Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates COX2 COX-2 Expression NFkB->COX2 induces PGE2 Prostaglandin E₂ COX2->PGE2 produces Inflammation Inflammation PGE2->Inflammation promotes Megastigmane This compound (or Analog) Megastigmane->NFkB inhibits?

Caption: Hypothetical pathway of LPS-induced inflammation and potential inhibition by this compound.

G General Bioassay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture Induction Induce Disease Model (e.g., LPS, H₂O₂) CellCulture->Induction CompoundPrep Compound Preparation (Natural vs. Synthetic) Treatment Treat with Compounds CompoundPrep->Treatment Induction->Treatment Assay Perform Bioassay (e.g., ELISA, MTT) Treatment->Assay DataAnalysis Data Analysis (IC₅₀/EC₅₀) Assay->DataAnalysis

Caption: A generalized workflow for conducting in vitro bioassays.

While specific experimental data on this compound remains limited, the established bioactivities of the broader megastigmane class of compounds suggest its significant potential as a lead for drug discovery. Further research, including the synthesis of analogs and comprehensive in vitro and in vivo testing, is imperative to fully elucidate its therapeutic promise. This guide serves as a foundational resource to direct future investigative efforts into this intriguing natural product.

Safety Operating Guide

Proper Disposal of Megastigm-7-ene-3,4,6,9-tetrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Megastigm-7-ene-3,4,6,9-tetrol, a natural product isolated from Apollonias barbujana.

Due to the absence of a specific Safety Data Sheet (SDS) and comprehensive toxicological data for this compound, a precautionary approach is mandatory. Therefore, this compound must be treated as a potentially hazardous substance. This guide is based on established best practices for the disposal of laboratory chemicals with unknown toxicity.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. Adherence to standard laboratory safety protocols is the first line of defense against potential exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemMaterial/SpecificationPurpose
Eye Protection Safety Goggles or GlassesChemical splash-proofProtects eyes from splashes.
Hand Protection Disposable Nitrile GlovesChemically resistantPrevents skin contact.
Body Protection Laboratory CoatFull-lengthProtects skin and clothing.

II. Step-by-Step Disposal Protocol

The disposal of this compound should follow the general guidelines for chemical waste management within your institution. The following protocol outlines the necessary steps for its proper disposal.

Experimental Protocol: Chemical Waste Disposal

  • Waste Identification and Classification:

    • Given the lack of specific hazard data, classify this compound as "Chemical Waste - Toxicity Unknown."

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, contaminated gloves, paper towels) in a designated, leak-proof, and chemically compatible solid waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and chemically compatible liquid waste container. The container should be appropriate for the solvent used (e.g., glass for organic solvents).

    • Never dispose of this compound down the drain or in the regular trash.

  • Container Labeling:

    • Properly label the waste container with a "Hazardous Waste" or "Chemical Waste" label as required by your institution's Environmental Health and Safety (EHS) department.

    • The label must include:

      • The full chemical name: "this compound"

      • The quantity of waste.

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

      • A clear indication that the toxicity is unknown.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department or a licensed hazardous waste disposal contractor.

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assess Assessment & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal start Start Disposal Process ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Identify Waste Form (Solid or Liquid) ppe->assess_form collect_solid Collect in Solid Waste Container assess_form->collect_solid Solid collect_liquid Collect in Liquid Waste Container assess_form->collect_liquid Liquid label_container Label Container Correctly ('Chemical Waste - Toxicity Unknown') collect_solid->label_container collect_liquid->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request EHS Waste Pickup store_saa->request_pickup end Properly Disposed request_pickup->end

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended as a guide and should be used in conjunction with your institution's specific chemical hygiene and waste disposal plans. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Essential Safety and Operational Guide for Handling Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Megastigm-7-ene-3,4,6,9-tetrol. The following procedures are based on general laboratory safety protocols for handling natural product compounds of the sesquiterpenoid class. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before commencing any work.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₄O₄[1]
Molecular Weight 244.33 g/mol N/A
Appearance Not specified (likely a solid)N/A
Storage Temperature -20°C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Hazard Identification and Precautionary Measures

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.
  • Wear appropriate Personal Protective Equipment (PPE) during inspection.
  • Verify that the received compound matches the order specifications and that the container is properly labeled.

2. Storage:

  • Store the compound in its original, tightly sealed container at -20°C in a designated and labeled storage area.[1]
  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Handling and Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
  • Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent moisture condensation.[2]
  • Gently shake the vial to ensure any compound adhering to the cap or sides settles to the bottom.[2]
  • For liquid products, a brief centrifugation (200-500 RPM) can help gather the contents at the bottom of the vial.[2]
  • Use appropriate solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone for dissolution.[2]
  • Prepare solutions on the same day of use whenever possible. If stock solutions are necessary, store them in tightly sealed vials at -20°C for up to two weeks.[2]

4. Experimental Use:

  • Clearly label all vessels containing the compound.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Implement engineering controls (e.g., fume hood, glove box) as the primary means of exposure control.

5. Spill and Emergency Procedures:

  • Small Spills:
  • Absorb the spill with an inert material (e.g., vermiculite, sand).
  • Collect the absorbed material into a sealed container for proper disposal.
  • Clean the spill area with an appropriate solvent and then with soap and water.
  • Large Spills:
  • Evacuate the area immediately.
  • Alert laboratory personnel and the designated safety officer.
  • Do not attempt to clean up a large spill without appropriate training and equipment.
  • In case of personal exposure:
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
  • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving may be appropriate for certain procedures. Inspect gloves for any tears or perforations before use and change them frequently.
Body Protection Laboratory CoatA full-length, long-sleeved laboratory coat should be worn at all times. Ensure the coat is buttoned for maximum protection.
Respiratory Protection Not generally required if handled in a fume hood.If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection (e.g., a NIOSH-approved respirator with an organic vapor cartridge).
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required in the laboratory.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

1. Waste Segregation:

  • Solid Waste: Unused compound, contaminated gloves, absorbent materials, and other solid lab waste should be collected in a designated, labeled, and sealed hazardous waste container.
  • Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage of Waste:

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup by environmental health and safety personnel.

4. Disposal Procedure:

  • Follow your institution's specific procedures for the disposal of chemical waste.
  • Do not pour any waste containing this compound down the drain.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow A Receiving and Inspection B Secure Storage (-20°C) A->B Store Securely C Preparation in Fume Hood B->C Equilibrate and Prepare D Experimental Use C->D Proceed to Experiment E Waste Collection D->E Collect Contaminated Materials F Decontamination D->F Clean Work Area G Hazardous Waste Disposal E->G Dispose via EHS F->G Dispose of Cleaning Materials

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.